Boc-L-Homoserine lactone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[(3S)-2-oxooxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWMFJMYEKHYKG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350874 | |
| Record name | Boc-L-Homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40856-59-5 | |
| Record name | Boc-L-Homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Role of Boc-L-Homoserine Lactone in the Synthesis of N-Acyl Homoserine Lactones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl homoserine lactones (AHLs) are a class of signaling molecules pivotal to bacterial communication, a process known as quorum sensing (QS).[1] Primarily found in Gram-negative bacteria, these molecules regulate gene expression in response to population density, influencing critical behaviors such as biofilm formation, virulence, and bioluminescence.[1] The core structure of an AHL consists of a homoserine lactone (HSL) ring with a variable acyl side chain, which determines the specificity of the signal.[2][3] The ability to synthesize specific AHLs is crucial for studying bacterial communication, screening for quorum sensing inhibitors (QSIs), and developing novel anti-biofilm and antimicrobial therapeutics.
This technical guide focuses on the utility of N-tert-butoxycarbonyl-L-Homoserine lactone (Boc-L-Homoserine lactone) as a key precursor for the laboratory synthesis of a diverse range of N-acyl homoserine lactones. The Boc protecting group offers a stable and reliable means to mask the amine functionality of the homoserine lactone, allowing for controlled and specific acylation upon its removal. We will provide an in-depth overview of the synthetic workflow, detailed experimental protocols, quantitative data, and the biological context of AHL signaling pathways.
Synthetic Workflow: From this compound to N-Acyl Homoserine Lactones
The synthesis of N-acyl homoserine lactones from this compound is a straightforward and efficient two-step process. The first step involves the deprotection of the amine group, followed by the acylation with a desired acyl group.
Quantitative Data on AHL Synthesis
The following table summarizes representative yields for the synthesis of various N-acyl-L-homoserine lactones using solution-phase methods starting from the deprotected L-homoserine lactone. The yields are generally good to excellent, with high purity achievable after standard purification techniques like column chromatography or recrystallization.
| Compound | Acyl Chain | Synthesis Method | Yield (%) | Purity (%) | Reference |
| N-Butanoyl-L-homoserine lactone | C4 | Solution-phase | Good to Excellent | >95 | [4] |
| N-Hexanoyl-L-homoserine lactone | C6 | Solution-phase | Good to Excellent | >95 | [4] |
| N-Octanoyl-L-homoserine lactone | C8 | Solution-phase | Good to Excellent | >95 | [4] |
| N-Decanoyl-L-homoserine lactone | C10 | Solution-phase | 79 | >95 | [4] |
| N-(3-Oxododecanoyl)-L-homoserine lactone | C12 (oxo) | Solution-phase | Good | >95 | [4] |
Experimental Protocols
Protocol 1: Boc Deprotection of L-Homoserine Lactone using Trifluoroacetic Acid (TFA)
This method is rapid and commonly used for complete deprotection within 1-2 hours at room temperature.[5]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavengers (optional, e.g., triisopropylsilane (TIS), water)
-
Cold diethyl ether
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.[5]
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA (v/v) or a final concentration of 25-50% TFA in DCM.[5] For sensitive substrates, a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) is recommended to trap the reactive tert-butyl cation.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.[5][6] Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.[6]
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6]
-
To remove residual TFA, the residue can be co-evaporated with DCM or toluene.[6]
-
Add cold diethyl ether to the residue to precipitate the deprotected L-homoserine lactone as its TFA salt.[6]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[6]
-
Protocol 2: Boc Deprotection of L-Homoserine Lactone using HCl in Dioxane
This method is also highly effective and can be advantageous when a crystalline hydrochloride salt is desired for easier handling and purification.[5]
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Diethyl ether (Et₂O)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask with a magnetic stir bar.[7]
-
Deprotection: Add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 equivalents) to the solution.[5][7]
-
Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours.[5][7] The reaction progress can be monitored by TLC until the starting material is fully consumed. Often, the hydrochloride salt product will precipitate from the solution.[5]
-
Work-up and Isolation:
Protocol 3: General N-Acylation of L-Homoserine Lactone
This protocol describes a general method for acylating the free amine of L-homoserine lactone using a carboxylic acid and a coupling agent.
Materials:
-
L-Homoserine lactone hydrochloride (from Protocol 2)
-
Carboxylic acid of choice (e.g., hexanoic acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
5% (v/v) HCl aqueous solution
Procedure:
-
Reaction Setup: Suspend L-homoserine lactone hydrochloride (1.0 eq) and the desired carboxylic acid (1.1 eq) in DCM or THF in a round-bottom flask. Add DMAP (0.1 eq).[8]
-
Coupling Reaction: To the stirred suspension, add EDC (1.2 eq) dropwise.[8]
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[7][8]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl homoserine lactone.[7]
-
Biological Context: AHL-Mediated Quorum Sensing
In Gram-negative bacteria, the most studied quorum sensing systems are the LuxI/LuxR-type circuits.[2][4] These systems are comprised of two key proteins: a LuxI-type synthase that produces the AHL signal molecule, and a LuxR-type transcriptional regulator that binds to the AHL and modulates gene expression.[9]
-
LuxI-type Synthases: These enzymes synthesize specific AHL molecules from S-adenosyl-L-methionine (SAM) and an acyl-acyl carrier protein (acyl-ACP).[10]
-
AHL Diffusion: Once synthesized, AHLs can diffuse across the bacterial cell membrane.[9]
-
LuxR-type Receptors: At low cell density, AHLs diffuse out of the cell. As the bacterial population grows, the extracellular concentration of AHLs increases. Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to their cognate LuxR-type receptor proteins located in the cytoplasm.[1]
-
Gene Regulation: The AHL-LuxR complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, activating or repressing their transcription. This coordinated gene expression allows the bacterial population to collectively engage in behaviors like biofilm formation, virulence factor production, and antibiotic resistance.
Therapeutic Implications: Quorum Quenching
The critical role of AHLs in controlling bacterial virulence makes their signaling pathways an attractive target for novel antimicrobial therapies.[2] Quorum quenching (QQ) refers to the process of inhibiting or disrupting quorum sensing. This can be achieved through several mechanisms, including the enzymatic degradation of AHL signal molecules.[1]
-
AHL Lactonases: These enzymes hydrolyze the ester bond in the homoserine lactone ring, rendering the AHL inactive.[2]
-
AHL Acylases: These enzymes cleave the amide linkage between the acyl chain and the homoserine lactone ring.[2]
By producing synthetic AHLs and their analogues using precursors like this compound, researchers can develop high-throughput screens to identify and characterize new quorum quenching enzymes and small molecule inhibitors. These agents represent a promising alternative to traditional antibiotics, as they aim to disarm pathogens rather than kill them, potentially reducing the selective pressure for the development of resistance.[]
Conclusion
This compound serves as an invaluable and versatile starting material for the synthesis of N-acyl homoserine lactones. The straightforward and high-yielding synthetic routes, involving Boc deprotection followed by N-acylation, provide researchers with essential tools to explore the complex world of bacterial communication. A thorough understanding of these synthetic methods is fundamental for advancing research in microbiology, drug discovery, and the development of innovative strategies to combat bacterial infections by targeting quorum sensing pathways.
References
- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Silent signals: how N-acyl homoserine lactones drive oral microbial behaviour and health outcomes [frontiersin.org]
- 3. Silent signals: how N-acyl homoserine lactones drive oral microbial behaviour and health outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Boc-L-Homoserine Lactone in Quorum Sensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence and biofilm formation. In many Gram-negative bacteria, this process is mediated by N-acyl-L-homoserine lactones (AHLs). The mounting challenge of antibiotic resistance has spurred the development of anti-virulence strategies that target QS, with a focus on quorum sensing inhibitors (QSIs). This technical guide provides an in-depth analysis of Boc-L-Homoserine lactone and its analogs as potent modulators of QS, particularly in the opportunistic human pathogen Pseudomonas aeruginosa. We will delve into their mechanism of action, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize the underlying biological and experimental workflows.
Introduction to Quorum Sensing and the Role of Acyl-Homoserine Lactones
Quorum sensing is a process of bacterial cell-to-cell communication that allows bacteria to monitor their population density and collectively alter gene expression.[1] This regulation enables bacteria to act as multicellular entities, coordinating activities such as biofilm formation, virulence factor production, and motility.[1][2] In many Gram-negative bacteria, QS is mediated by the production and detection of small signaling molecules called autoinducers, most notably N-acyl-L-homoserine lactones (AHLs).[2]
The canonical QS system, exemplified by the Las and Rhl systems in Pseudomonas aeruginosa, involves two key protein components: a synthase (e.g., LasI, RhlI) that produces a specific AHL signal molecule, and a cognate receptor (e.g., LasR, RhlR), which is a transcriptional regulator.[2][3][4] As the bacterial population grows, the concentration of the AHL autoinducer increases. Once a threshold concentration is reached, the AHL binds to its cognate receptor.[3][4] This AHL-receptor complex then typically dimerizes and binds to specific DNA promoter regions, activating the transcription of target genes, including those responsible for virulence.[5] Given the critical role of QS in bacterial pathogenicity, its modulation presents a promising strategy for the development of novel antibacterial therapies.[2][3][4]
This compound as a Quorum Sensing Inhibitor
This compound is a synthetic analog of the naturally occurring AHLs. The "Boc" refers to a tert-butoxycarbonyl protecting group attached to the amine of the homoserine lactone core. This modification has been explored as a strategy to create antagonists of AHL-mediated QS. The rationale behind this approach is that the Boc-modified molecule can mimic the natural AHL, allowing it to bind to the receptor protein (e.g., LasR). However, the bulky Boc group can interfere with the conformational changes required for the receptor's activation, thereby inhibiting the downstream signaling cascade.[3][4]
Studies have shown that Boc-modified AHL analogs can effectively compete with the natural autoinducer, N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL), for binding to the LasR receptor in P. aeruginosa.[3][4] This competitive inhibition leads to a reduction in the expression of QS-controlled genes and a subsequent decrease in the production of virulence factors and biofilm formation.[2][3]
Quantitative Data on the Efficacy of this compound Analogs
The inhibitory effects of this compound analogs have been quantified in various studies. The following tables summarize key findings on their impact on biofilm formation, virulence factor production, and gene expression in Pseudomonas aeruginosa.
Table 1: Inhibition of Biofilm Formation and Virulence Factor Production by AHL Analogs
| Compound | Concentration (µM) | Biofilm Inhibition (%) | Pyocyanin Inhibition (%) | Elastase Inhibition (%) | Reference |
| Compound 3* | 200 | ~35 | - | - | [2] |
| Compound 10** | 200 | >60 | 63.8 | 42.2 | [2][6] |
| Boc-modified AHL analog (C01) | 50 | - | Significant Reduction | Significant Reduction | [3][4] |
*Structure related to this compound **2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide, an AHL analog
Table 2: Downregulation of Quorum Sensing-Related Genes by AHL Analogs
| Gene | Compound 3* | Compound 10** |
| Fold Decrease (%) | Fold Decrease (%) | |
| lasI | 87 | 82 |
| lasR | 59 | 77 |
| rhlI | 66 | 57 |
| rhlR | 80 | 91 |
*Data from a study on AHL analogs, with structures related to this compound.[2] **2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide, an AHL analog.[2]
Signaling Pathways and Experimental Workflows
The Las Quorum Sensing Pathway and its Inhibition
The Las QS system is a primary regulatory circuit in P. aeruginosa. The following diagram illustrates the mechanism of action of the Las system and the inhibitory effect of this compound.
References
- 1. Structural determinants driving homoserine lactone ligand selection in the Pseudomonas aeruginosa LasR quorum-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 3. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 4. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Role of Boc-L-Homoserine Lactone in Pseudomonas aeruginosa Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudomonas aeruginosa, a notorious opportunistic pathogen, utilizes a sophisticated cell-to-cell communication system known as quorum sensing (QS) to orchestrate the expression of virulence factors and biofilm formation. The hierarchical QS network, primarily controlled by the las and rhl systems, relies on the production and detection of N-acyl-homoserine lactone (AHL) signal molecules. The emergence of antibiotic resistance necessitates the development of alternative therapeutic strategies, such as quorum quenching (QQ), which aims to disrupt QS pathways. This technical guide provides an in-depth analysis of the role of Boc-L-Homoserine lactone (Boc-HSL) and its derivatives as potent quorum sensing inhibitors (QSIs) in P. aeruginosa. We will delve into the molecular mechanisms of inhibition, present quantitative data on the reduction of virulence factor production and biofilm formation, provide detailed experimental protocols for assessing QSI activity, and visualize the intricate signaling pathways and experimental workflows.
Introduction to Pseudomonas aeruginosa Quorum Sensing
P. aeruginosa possesses a complex and interconnected QS network that regulates the expression of a large number of genes in a cell-density-dependent manner.[1] This network is crucial for the bacterium's ability to cause disease. The core of this network consists of two AHL-based systems: the las and the rhl systems.[2][3] A third system, the Pseudomonas quinolone signal (PQS) system, is integrated into this hierarchy, and an integrated quorum sensing signal (IQS) system has also been identified.[1][4]
The Las system is considered to be at the top of the QS hierarchy.[1] It is composed of the LasI synthase, which produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), and the transcriptional regulator LasR.[2] As the bacterial population grows, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates LasR. The LasR:3O-C12-HSL complex then dimerizes and binds to specific DNA sequences, activating the transcription of target genes, including those encoding for virulence factors like elastase (lasB), alkaline protease, and exotoxin A.[5] Importantly, LasR also activates the expression of the rhl system.[3]
The Rhl system is regulated by the Las system and also functions independently to control the expression of another set of virulence factors. It consists of the RhlI synthase, which produces N-butyryl-L-homoserine lactone (C4-HSL), and the transcriptional regulator RhlR.[2][3] The RhlR:C4-HSL complex activates the expression of genes responsible for the production of pyocyanin, rhamnolipids, and hydrogen cyanide, among others.[5]
The intricate interplay between these systems allows P. aeruginosa to fine-tune the expression of its virulence arsenal in response to its environment and population density, making the QS system an attractive target for novel anti-infective therapies.
This compound as a Quorum Sensing Inhibitor
This compound is a synthetic analog of the natural AHL autoinducers. The tert-butoxycarbonyl (Boc) protecting group is a key structural feature that has been incorporated into AHL analogs to create potent QSIs.[1] These molecules act as competitive inhibitors of the LasR receptor, the master regulator of the P. aeruginosa QS cascade.
Mechanism of Action
Boc-HSL and its derivatives exert their inhibitory effect by competing with the native autoinducer, 3O-C12-HSL, for binding to the LasR receptor.[1] By occupying the ligand-binding pocket of LasR, these inhibitors prevent the conformational changes necessary for receptor dimerization and subsequent DNA binding. This effectively blocks the activation of the entire LasR-dependent signaling cascade, leading to a downstream reduction in the expression of a wide range of virulence factors and a diminished capacity for biofilm formation. Molecular docking studies have suggested that these analogs can form hydrogen bonds with key residues in the LasR binding site, such as Trp60, Asp73, and Ser129, contributing to their inhibitory activity.[4]
Quantitative Data on the Inhibitory Effects of Boc-AHL Analogs
A recent study designed and evaluated four novel AHL analogs incorporating a tert-butoxycarbonyl (Boc) group to assess their efficacy as QSIs against P. aeruginosa.[1] The compounds were designed to probe the effect of the Boc group on the amide and β-keto (3-oxo) moieties of the AHL scaffold. The results demonstrated a significant reduction in LasR activity and the production of key virulence factors.
Table 1: Effect of Boc-AHL Analogs on LasR-dependent Bioluminescence [1]
| Compound | Description | Concentration (µM) | Inhibition of LasR activity (%) |
| C00 | N-dodecanoyl-L-homoserine lactone-3-t-butoxycarbonyl hydrazone | 100 | ~50 |
| C01 | N-(t-butoxycarbonyl)-3-((t-butoxycarbonyl)oxy)-dodecanoyl-L-homoserine lactone, E-isomer | 100 | ~75 |
| C02 | N-(t-butoxycarbonyl)-dodecanoyl-L-homoserine lactone | 100 | ~60 |
| C03 | N-(t-butoxycarbonyl)-3-oxo-dodecanoyl-L-homoserine lactone | 100 | ~90 |
Table 2: Inhibition of Virulence Factor Production by Compound C03 [1]
| Virulence Factor | Concentration of C03 (µM) | Inhibition (%) |
| 3O-C12-HSL Production | 100 | ~80 |
| Total Protease Activity | 100 | ~60 |
| Elastase Activity | 100 | ~70 |
| Pyocyanin Production | 100 | ~50 |
| Extracellular DNA Release | 100 | ~40 |
Note: The data presented is an approximation based on the graphical data from the cited source.
Signaling Pathways and Experimental Workflows
Pseudomonas aeruginosa Quorum Sensing Cascade
References
- 1. LasI/R and RhlI/R Quorum Sensing in a Strain of Pseudomonas aeruginosa Beneficial to Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virulence Factors of Pseudomonas Aeruginosa and Antivirulence Strategies to Combat Its Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Effect of Boc-L-Homoserine Lactone on Bacterial Biofilm Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents and the host immune system. A key regulatory mechanism in the formation of these resilient communities, particularly in Gram-negative bacteria, is quorum sensing (QS). QS is a cell-to-cell communication system that relies on the production and detection of small signaling molecules, known as autoinducers, to coordinate gene expression in a population-density-dependent manner. In many pathogenic bacteria, such as Pseudomonas aeruginosa, N-acyl-homoserine lactones (AHLs) are the primary autoinducers that regulate virulence and biofilm formation.[1][2][3]
The central role of AHL-mediated QS in biofilm development has made it an attractive target for the development of novel anti-biofilm strategies. One such approach is the use of quorum sensing inhibitors (QSIs) that interfere with AHL signaling. This technical guide focuses on Boc-L-Homoserine lactone, a modified AHL analog, and its impact on bacterial biofilm formation. By incorporating a tert-butoxycarbonyl (Boc) group, these analogs can act as competitive inhibitors of the natural AHL signals, thereby disrupting the QS cascade and attenuating biofilm-related phenotypes.[1] This document provides a comprehensive overview of the mechanism of action, quantitative data on biofilm inhibition, and detailed experimental protocols for studying the effects of this compound and its analogs.
Mechanism of Action: Disruption of Quorum Sensing
In Pseudomonas aeruginosa, a well-studied model organism for biofilm research, the QS network is predominantly controlled by two interconnected AHL-based systems: the las and rhl systems.[1][4][5]
-
The las System: The LasI synthase produces N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). As the bacterial population grows, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates the transcriptional regulator LasR. The LasR:3O-C12-HSL complex then upregulates the expression of a suite of genes, including those responsible for virulence factors and biofilm maturation.[1][4]
-
The rhl System: The RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL). The accumulation of C4-HSL leads to its binding with the RhlR transcriptional regulator. This complex, in turn, controls the expression of another set of genes, including those involved in the production of rhamnolipids, which are crucial for biofilm structure.[2][3]
This compound and its analogs are designed to structurally mimic the natural AHL signals. This structural similarity allows them to compete with the native AHLs for binding to the ligand-binding pocket of their cognate receptors, such as LasR and RhlR. By occupying the binding site without activating the receptor, these inhibitors prevent the conformational changes necessary for the receptor to function as a transcriptional activator. This competitive inhibition disrupts the entire QS signaling cascade, leading to a downstream reduction in the expression of genes required for biofilm formation and virulence.[1]
References
- 1. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 2. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
Boc-L-Homoserine Lactone: A Versatile Tool for Interrogating Bacterial Communication
A Technical Guide for Researchers and Drug Development Professionals
Quorum sensing (QS) is a sophisticated cell-to-cell communication process that bacteria employ to monitor their population density and collectively regulate gene expression.[1][][3] This intricate signaling network governs a wide array of bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance, making it a prime target for novel antimicrobial strategies.[4][5][6][7] In many Gram-negative bacteria, QS is mediated by N-acyl-L-homoserine lactones (AHLs), small, diffusible signaling molecules.[3][8][9] The ability to modulate these pathways is crucial for both fundamental research and therapeutic development. Boc-L-Homoserine lactone, a protected form of the core AHL scaffold, has emerged as a pivotal chemical tool for synthesizing molecular probes and inhibitors to dissect and control these critical communication circuits.
The Role of this compound in QS Research
N-(tert-Butoxycarbonyl)-L-homoserine lactone, or this compound, is not a native signaling molecule. Instead, it serves as a key synthetic intermediate.[10][11] The "Boc" (tert-butoxycarbonyl) group is a widely used protecting group for amines in organic synthesis. Its function is to temporarily block the reactivity of the amine on the homoserine lactone ring, allowing for specific chemical modifications to be made to other parts of a molecule. After the desired modifications are complete, the Boc group can be easily removed under acidic conditions.[10]
This synthetic versatility allows researchers to:
-
Synthesize diverse AHL analogs: By using this compound as a starting material, chemists can attach a wide variety of acyl side chains, creating a library of synthetic AHLs to probe the specificity of bacterial receptor proteins.[12][13]
-
Develop QS inhibitors (QSIs): Many AHL analogs act as competitive antagonists, binding to the cognate receptor proteins (like LuxR-type proteins) without initiating the downstream signaling cascade. This blocks the natural AHL from binding and effectively silences the QS pathway.[1][14]
-
Create chemical probes: Modified AHLs, such as those with fluorescent tags or biotin labels, can be synthesized to study receptor binding, localization, and dynamics.
Mechanism of Action: Antagonizing LuxR-Type Receptors
In a typical AHL-based QS system, a LuxI-type synthase produces a specific AHL molecule.[9][15] As the bacterial population grows, the extracellular concentration of the AHL increases.[3] Once a threshold concentration is reached, the AHL diffuses into the bacterial cells and binds to its cognate cytoplasmic receptor, a LuxR-type transcriptional regulator.[4][16] This AHL-receptor complex then binds to specific DNA sequences, known as lux boxes, activating the transcription of target genes, which often include those for virulence factors and biofilm formation.[16][17]
AHL analogs synthesized from this compound typically function by competitively inhibiting the LuxR-type receptor. They are designed to mimic the core structure of the natural AHL, allowing them to fit into the receptor's binding pocket. However, alterations to the acyl side chain prevent the conformational change required for the receptor to become active. By occupying the binding site, these synthetic antagonists prevent the native AHL from binding and activating gene expression, effectively quenching the quorum sensing response.[1][14]
Key Bacterial Communication Pathways
A. The Vibrio fischeri LuxI/LuxR System: The QS Paradigm
The LuxI/LuxR pathway in the marine bacterium Vibrio fischeri is the archetypal QS system, controlling bioluminescence.[18] The LuxI synthase produces N-(3-oxohexanoyl)-L-homoserine lactone (3OC6-HSL).[17][19] This signal molecule binds to the LuxR protein, and the resulting complex activates the transcription of the lux operon, leading to light production.[16][20][21] Synthetic AHL analogs have been instrumental in studying the binding dynamics of LuxR, with some compounds acting as potent antagonists while others have even been shown to be "superagonists".[19]
B. The Pseudomonas aeruginosa Las/Rhl System: A Virulence Hierarchy
The opportunistic pathogen Pseudomonas aeruginosa utilizes a more complex, hierarchical QS network to control a host of virulence factors.[8][14] This network consists of at least two interconnected AHL-based systems: las and rhl.[18]
-
The Las System: Considered the master regulator, the LasI synthase produces N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[14][18] This signal activates its cognate receptor, LasR, which in turn upregulates the expression of virulence genes (e.g., for elastase) and also activates the rhl system.[14][22]
-
The Rhl System: The RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL).[1][23] C4-HSL binds to and activates the RhlR receptor, which controls the expression of another set of virulence factors, including components for producing pyocyanin and rhamnolipids.[23][24]
Because of its central role in pathogenicity, this network is a major target for QSI development.[12] Modified AHLs incorporating a Boc group have been shown to compete with the natural 3O-C12-HSL signal, decreasing LasR activity and reducing the production of virulence factors like elastase and pyocyanin.[1][14]
Quantitative Data Presentation
The efficacy of AHL analogs as QS inhibitors is quantified by measuring their impact on various QS-regulated phenotypes. The data below is summarized from studies on novel AHL derivatives targeting P. aeruginosa.
| Compound ID | Target System | Assay Type | Concentration (µM) | Result | Reference |
| Compound 10 | P. aeruginosa QS | Biofilm Formation | 200 | >60% inhibition | [12] |
| Compound 10 | P. aeruginosa QS | Biofilm Formation | 400 | >60% inhibition | [12] |
| Compound 3 | P. aeruginosa QS | Biofilm Formation | 50-400 | ~35% inhibition | [12] |
| 4-Br-PHL (1) | P. aeruginosa QS | Biofilm Formation | 200 | Slight reduction | [12] |
| Boc-AHL Analog | P. aeruginosa LasR | Virulence (Elastase) | - | Reduction in activity | [1][14] |
| Boc-AHL Analog | P. aeruginosa LasR | Virulence (Pyocyanin) | - | Reduction in production | [1][14] |
| C12 HSL | Airway Epithelia | Apoptosis (Caspase 3/7) | 10-100 | Activation | [25] |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of QS modulators.
Protocol 1: Synthesis of L-Homoserine Lactone from Boc-L-Homoserine
This protocol describes the intramolecular cyclization (lactonization) of N-Boc-L-homoserine followed by the acidic removal of the Boc protecting group. This procedure is fundamental for creating the core scaffold for subsequent acylation to produce AHL analogs.[10]
Part A: Lactonization of Boc-L-Homoserine
-
Reaction Setup: In a dry round-bottom flask, dissolve Boc-L-homoserine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of ~0.1 M under an inert atmosphere.
-
Reagent Addition: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) followed by N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Once the reaction is complete, filter off the DCU precipitate and wash it with DCM. Combine the filtrate and washings. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Part B: Deprotection of this compound
-
Reaction Setup: Dissolve the purified this compound (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Deprotection: Add an excess of 4 M HCl in 1,4-dioxane (approx. 10 equivalents) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Isolation: Precipitate the product by adding cold diethyl ether. Collect the solid precipitate (L-homoserine lactone hydrochloride) by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Screening for QS Inhibition using a Bioreporter Strain
This protocol uses a bioreporter strain, such as Chromobacterium violaceum CV026 or an engineered E. coli carrying a LuxR-based reporter plasmid, to screen for the QSI activity of synthetic AHL analogs. These reporters produce a measurable signal (e.g., pigment, light) in response to an AHL signal, which is inhibited by an effective QSI.
-
Strain Preparation: Culture the bioreporter strain overnight in appropriate liquid media (e.g., LB broth) at its optimal growth temperature.
-
Assay Preparation: The next day, dilute the overnight culture into fresh media. For a solid agar assay, mix the diluted culture into molten soft agar and pour a thin layer over a standard agar plate. For a liquid assay, dispense the diluted culture into a 96-well microtiter plate.
-
Compound Application: Dissolve test compounds (synthetic AHL analogs) in a suitable solvent like DMSO to create stock solutions. For agar assays, spot a small volume (e.g., 5 µL) of each test compound onto the surface of the agar. For liquid assays, add the compounds to the wells of the microtiter plate to achieve the desired final concentration. Include a positive control (a known QSI) and a negative control (DMSO solvent only).
-
Induction: Add a sub-maximal concentration of the cognate AHL inducer (e.g., C6-HSL for CV026) to the assay system to induce the QS response.
-
Incubation: Incubate the plates/microtiter plates at the appropriate temperature until the QS-regulated phenotype is visible in the negative control (e.g., purple violacein pigment in CV026, or luminescence in a Lux-based reporter). This typically takes 18-24 hours.
-
Data Analysis: For agar assays, a zone of inhibition (e.g., a colorless halo around the compound spot where pigment production is blocked) indicates QSI activity. For liquid assays, quantify the reporter signal (e.g., absorbance for violacein at 585 nm or luminescence using a plate reader). Calculate the percent inhibition relative to the control. It is also crucial to measure bacterial growth (OD₆₀₀) to ensure the observed inhibition is not due to bactericidal or bacteriostatic effects.[24]
Protocol 3: Quantification of P. aeruginosa Virulence Factors
This protocol outlines methods to quantify the production of key virulence factors regulated by the Las/Rhl systems in P. aeruginosa.
A. Elastase B (LasB) Activity Assay
-
Culture Preparation: Grow P. aeruginosa (e.g., strain PAO1) in a suitable medium (e.g., LB broth) with and without the test QSI compound for 18-24 hours.
-
Supernatant Collection: Centrifuge the cultures to pellet the cells and collect the cell-free supernatant, which contains the secreted elastase.
-
Assay Reaction: In a microtiter plate, mix 100 µL of the supernatant with 100 µL of Elastin-Congo Red (ECR) substrate solution (10 mg/mL in 0.1 M Tris-HCl, 1 mM CaCl₂, pH 7.5).
-
Incubation: Incubate the mixture at 37°C for 3-6 hours with shaking.
-
Measurement: Stop the reaction by adding 100 µL of 0.12 M EDTA. Centrifuge to pellet the insoluble ECR. Transfer the supernatant to a new plate and measure the absorbance at 495 nm. A decrease in absorbance compared to the untreated control indicates inhibition of elastase production.
B. Pyocyanin Production Assay
-
Culture Preparation: Grow P. aeruginosa in a suitable medium (e.g., King's A medium) with and without the test QSI for 24 hours.
-
Extraction: Transfer 1.5 mL of the culture to a microcentrifuge tube. Add 750 µL of chloroform and vortex vigorously to extract the blue pyocyanin pigment into the organic phase. Centrifuge to separate the phases.
-
Re-extraction: Carefully transfer the lower chloroform layer to a new tube. Add 500 µL of 0.2 M HCl and vortex to extract the pyocyanin into the acidic aqueous phase (which will turn pink).
-
Measurement: Centrifuge the tube and transfer the upper pink aqueous layer to a microtiter plate. Measure the absorbance at 520 nm. A decrease in absorbance indicates inhibition of pyocyanin production. Quantify the concentration using the molar extinction coefficient of pyocyanin.
References
- 1. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 3. Regulation of gene expression by cell-to-cell communication: acyl-homoserine lactone quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Listening in on bacteria: acyl-homoserine lactone signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-homoserine lactone quorum sensing: from evolution to application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemical probes of quorum sensing: from compound development to biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Boc-Homoserine Lactone [chembk.com]
- 12. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 13. Synthesis and Biological Evaluation of Novel L-Homoserine Lactone Analogs as Quorum Sensing Inhibitors of Pseudomonas aeruginosa [pubmed.ncbi.nlm.nih.gov]
- 14. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Look who's talking: communication and quorum sensing in the bacterial world - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-Phenylacetanoyl-l-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Reversible Acyl-Homoserine Lactone Binding to Purified Vibrio fischeri LuxR Protein | Semantic Scholar [semanticscholar.org]
- 22. Multiple N-acyl-L-homoserine lactone signal molecules regulate production of virulence determinants and secondary metabolites in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 23. caymanchem.com [caymanchem.com]
- 24. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pseudomonas aeruginosa biofilm-associated homoserine lactone C12 rapidly activates apoptosis in airway epithelia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Boc-L-Homoserine Lactone: A Technical Primer on its Synthesis and Foundational Role in Quorum Sensing Research
For Immediate Release
This technical guide provides a comprehensive overview of the synthesis, characterization, and pivotal role of Boc-L-Homoserine lactone, a key synthetic intermediate in the study of bacterial communication. Tailored for researchers, chemists, and professionals in drug development, this document details the experimental protocols and quantitative data that underpin its significance in the exploration of quorum sensing inhibitors.
Introduction: The Significance of this compound
This compound, chemically known as (S)-(-)-alpha-(Boc-Amino)-gamma-butyrolactone, is a chiral lactone that has become an indispensable tool in the field of microbiology and medicinal chemistry.[1] Its primary importance lies in its function as a versatile precursor for the synthesis of a wide array of N-acyl homoserine lactones (AHLs). AHLs are the signaling molecules at the heart of quorum sensing, a sophisticated communication system employed by many Gram-negative bacteria to coordinate collective behaviors such as biofilm formation and virulence factor production.[2][3] The tert-butoxycarbonyl (Boc) protecting group on the amino function of the homoserine lactone ring allows for controlled and specific acylation, enabling the systematic development of AHL analogs to probe and modulate bacterial signaling pathways.[1]
Physicochemical and Spectroscopic Characterization
The precise characterization of this compound is fundamental to its application in synthesis and biological assays. The following tables summarize its key physical properties and the data confirming its chemical structure.
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₁₅NO₄ |
| Molecular Weight | 201.22 g/mol |
| Melting Point | 125-126 °C |
| Purity (NMR) | ≥98.0% |
| Optical Rotation [α]D | -28.9° (c=1 g/100ml in Methanol) |
| CAS Number | 40856-59-5 |
Caption: Summary of the key physicochemical properties of this compound.
| Spectroscopic Data | Interpretation |
| ¹H NMR Spectrum | Consistent with the proposed chemical structure. |
Caption: Summary of the spectroscopic data for this compound.
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is typically achieved through two main strategies: the Boc protection of L-homoserine followed by lactonization, or the direct Boc protection of a pre-formed L-homoserine lactone salt. A common and effective method involves the intramolecular cyclization of N-Boc-L-homoserine.
Protocol: Lactonization of N-Boc-L-Homoserine
This protocol describes the synthesis of this compound from N-Boc-L-homoserine. The reaction proceeds via an intramolecular esterification.
Materials:
-
N-Boc-L-Homoserine
-
Anhydrous Dichloromethane (DCM)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve N-Boc-L-homoserine (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirred solution, add DMAP (0.1 equivalents) followed by DCC (1.1 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a solvent system such as 50% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours, marked by the formation of a white precipitate of dicyclohexylurea (DCU).
-
Work-up: Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM. Combine the filtrate and washings and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound as a white solid.
References
- 1. nbinno.com [nbinno.com]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 3. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics [mdpi.com]
Exploring Structural Analogues of Boc-L-Homoserine Lactone: A Technical Guide for Quorum Sensing Modulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural analogues of Boc-L-Homoserine lactone, focusing on their synthesis, biological evaluation, and application as modulators of bacterial quorum sensing (QS). As pathogenic bacteria increasingly develop resistance to traditional antibiotics, targeting their communication systems offers a promising alternative anti-virulence strategy. This document serves as a comprehensive resource, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows to aid in the research and development of novel quorum sensing inhibitors (QSIs).
Introduction: Targeting Bacterial Communication
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression.[1][2] In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactone (AHL) signaling molecules.[3][4] These molecules, produced by LuxI-type synthases, accumulate in the environment as the bacterial population grows.[5] Once a threshold concentration is reached, AHLs bind to their cognate LuxR-type transcriptional regulators, activating the expression of genes often associated with virulence, biofilm formation, and antibiotic resistance.[2][6]
The opportunistic pathogen Pseudomonas aeruginosa employs a well-characterized QS system, primarily the Las and Rhl circuits, which are central to its pathogenicity.[2][6] The Las system, positioned at the top of the QS hierarchy, utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3O-C₁₂-HSL) as its signaling molecule.[2][6] Disrupting these QS circuits with small-molecule inhibitors is a key strategy to attenuate bacterial virulence without exerting direct bactericidal pressure, potentially reducing the development of resistance.[1][6]
This compound serves as a crucial chiral building block and a common precursor for the synthesis of a diverse range of AHL analogues designed to antagonize QS receptors. This guide focuses on the structural modifications of this core scaffold to develop potent QSIs.
Structural Modifications and Synthesis Strategies
The development of effective AHL analogues hinges on systematic structural modifications to the core molecule, which consists of the homoserine lactone ring, a central amide linkage, and an acyl side chain.[3] Research has focused on modifying three primary aspects of the AHL structure to create effective QSIs.[7][8]
-
The Acyl Group: Altering the length, branching, and substitution of the acyl side chain is a common strategy. Introducing aromatic rings, such as a phenyl group, and various substituents on these rings can dramatically influence the analogue's activity.[7][8]
-
The Amide Linkage: Replacing the amide group with bioisosteres (e.g., tetrazoles, triazoles) can improve stability and alter binding interactions with the target receptor.[3]
-
The Lactone Ring: Modifications to the homoserine lactone ring are explored to enhance stability against enzymatic hydrolysis, a common bacterial resistance mechanism.[3]
A general synthetic approach involves the preparation of the L-homoserine lactone salt, followed by its acylation with a desired carboxylic acid or its activated derivative.[] Boc-protected homoserine is a key intermediate, allowing for controlled modifications.
Quantitative Data: Bioactivity of L-Homoserine Lactone Analogues
The efficacy of novel AHL analogues is typically assessed by their ability to inhibit QS-regulated phenotypes in reporter strains or pathogens like P. aeruginosa. A primary metric is the inhibition of biofilm formation, a critical virulence factor. The following table summarizes quantitative data from a study evaluating a series of newly synthesized AHL analogues against P. aeruginosa PAO1.
| Compound ID | Structure (Acyl Group Substitution) | Biofilm Inhibition (%) at 200 µM |
| 1 (Control) | N-(4-bromophenylacetanoyl) | Slight Inhibition |
| 2 | Phenylacetyl | ~20% |
| 3 | 4-Bromophenylacetyl | >35% |
| 4 | 4-Chlorophenylacetyl | ~25% |
| 5 | 4-Fluorophenylacetyl | ~30% |
| 6 | 4-Nitrophenylacetyl | No Inhibition |
| 7 | 2,4-Dichlorophenylacetyl | ~20% |
| 8 | 4-Methoxyphenylacetyl | ~15% |
| 9 | 3,4-Dimethoxyphenylacetyl | ~10% |
| 10 | 2-(4-bromophenyl)butanamide | >60% |
| Data synthesized from a study by Qu et al. (2022) on novel AHL analogs.[7] |
Among the tested compounds, Compound 10 , featuring a 2-(4-bromophenyl)butanamide side chain, demonstrated the most significant inhibition of biofilm formation without affecting the planktonic growth of P. aeruginosa.[5][7] Further dose-dependent studies revealed that Compound 10 inhibited over 60% of biofilm formation at concentrations of 200 µM and above.[7]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the homoserine lactone core and the subsequent evaluation of the biological activity of its N-acylated analogues.
Synthesis of D-Homoserine Lactone from Boc-D-Homoserine
This two-step protocol is fundamental for preparing the core lactone ring, which can then be acylated to produce various analogues.[10]
Part 1: Lactonization of Boc-D-Homoserine
This step involves the intramolecular cyclization of N-Boc-D-homoserine to form the corresponding γ-butyrolactone.[10]
-
Materials:
-
Boc-D-Homoserine
-
Anhydrous Dichloromethane (DCM)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Ethyl acetate (EtOAc), Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) and brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Reaction Setup: Dissolve Boc-D-homoserine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M in a dry round-bottom flask with a magnetic stir bar.[10]
-
Reagent Addition: Add DMAP (0.1 eq) followed by DCC (1.1 eq) to the stirred solution.[10]
-
Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor progress by thin-layer chromatography (TLC).[10]
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[10]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure Boc-D-homoserine lactone.[10]
-
Part 2: Deprotection of Boc-D-Homoserine Lactone
This step removes the Boc protecting group to yield the final hydrochloride salt of the lactone.[10]
-
Materials:
-
Boc-D-homoserine lactone
-
4 M HCl in 1,4-dioxane
-
-
Procedure:
-
Reaction Setup: Dissolve the Boc-D-homoserine lactone (1.0 eq) in a minimal amount of 1,4-dioxane.[10]
-
Deprotection: Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents).[10]
-
Monitoring: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.[10]
-
Isolation: Concentrate the reaction mixture under reduced pressure to obtain the D-homoserine lactone hydrochloride salt.[10]
-
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of test compounds to inhibit the formation of static biofilms by P. aeruginosa.[6][8][11]
-
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
Suitable growth medium (e.g., Tryptic Soy Broth, TSB)
-
Test compounds (AHL analogues) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
-
Procedure:
-
Inoculum Preparation: Grow an overnight culture of P. aeruginosa at 37°C. Dilute the culture in fresh medium to a standardized optical density (e.g., OD₆₀₀ of 0.05).[6]
-
Plate Setup: Add 180 µL of the diluted bacterial culture to each well. Add 20 µL of the test compound solution to achieve the desired final concentrations. Include vehicle (e.g., DMSO) and medium-only controls.[6]
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours.[6]
-
Staining: Carefully discard the planktonic culture. Wash the wells gently with phosphate-buffered saline (PBS) or water to remove non-adherent cells. Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.[6][11]
-
Quantification: Remove the Crystal Violet solution and wash the wells thoroughly. Air dry the plate. Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.[6]
-
Measurement: Measure the absorbance at 550 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[6][11]
-
Elastase Activity Assay (Elastin-Congo Red Method)
This protocol assesses the effect of inhibitors on the activity of LasB elastase, a key virulence factor secreted by P. aeruginosa.[12][13]
-
Materials:
-
P. aeruginosa cultures grown with and without test compounds
-
Elastin-Congo Red (ECR)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5)
-
-
Procedure:
-
Supernatant Preparation: Grow P. aeruginosa cultures to the desired phase in the presence of test compounds. Pellet the bacterial cells by centrifugation (e.g., 12,000 x g for 10 minutes at 4°C).[12]
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining bacteria. This cell-free supernatant contains the secreted elastase.[12]
-
Assay Setup: In a 96-well plate, add the cell-free supernatant to wells containing the ECR substrate suspended in assay buffer.[12][13]
-
Incubation: Incubate the plate at 37°C for several hours (e.g., 4-20 hours) with gentle shaking.[12][13]
-
Measurement: Pellet the undigested ECR by centrifugation. Transfer the supernatant, containing the released Congo Red dye, to a new plate and measure the absorbance at 495 nm.[12][13] The absorbance is proportional to elastase activity.
-
Visualizing Pathways and Workflows
Understanding the underlying biological pathways and the experimental process is crucial for rational drug design. The following diagrams, created using the DOT language, illustrate the P. aeruginosa quorum sensing cascade and a general workflow for the development of AHL analogues.
Caption: Quorum sensing cascade in P. aeruginosa.
Caption: General workflow for developing AHL analogues.
Conclusion and Future Directions
The structural analogues of this compound represent a rich field for the discovery of novel anti-virulence agents. By systematically modifying the core AHL scaffold, researchers have developed potent inhibitors of quorum sensing in pathogens like P. aeruginosa. The data clearly indicate that modifications to the acyl chain, particularly the introduction of substituted phenyl groups, can lead to significant improvements in inhibitory activity against key virulence factors such as biofilm formation.
The protocols and workflows detailed in this guide provide a robust framework for the synthesis and evaluation of new candidate molecules. Future research should continue to explore diverse chemical spaces, including the use of non-native lactone ring replacements and amide bioisosteres, to enhance compound stability and efficacy. Furthermore, combining potent QSIs with traditional antibiotics could offer synergistic effects, providing a powerful new strategy in the fight against multidrug-resistant infections.
References
- 1. Synthesis and analysis of stable isotope-labelled N-acyl homoserine lactones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Boc-L-Homoserine Lactone in the Attenuation of Bacterial Virulence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies that target bacterial pathogenicity without exerting selective pressure for resistance. One promising approach is the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria utilize to coordinate collective behaviors, including the expression of virulence factors. In many Gram-negative bacteria, QS is mediated by N-acyl-homoserine lactone (AHL) signaling molecules. This technical guide provides an in-depth analysis of Boc-L-Homoserine lactone (HLS) and its analogs as potent inhibitors of AHL-mediated quorum sensing, with a particular focus on the opportunistic pathogen Pseudomonas aeruginosa. By competitively inhibiting the binding of native AHLs to their cognate transcriptional regulators, Boc-protected HLS analogs effectively downregulate the production of a wide array of virulence factors, including proteases, elastases, pyocyanin, and biofilm formation, thus representing a promising avenue for the development of anti-virulence therapeutics.
Introduction to Quorum Sensing and Virulence Factor Regulation
Quorum sensing is a sophisticated mechanism of gene regulation in which bacteria monitor their population density through the production and detection of small signal molecules called autoinducers.[1] In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) serve as the primary autoinducers.[2] These molecules consist of a conserved homoserine lactone ring attached to an acyl side chain of varying length and modification.[3]
In Pseudomonas aeruginosa, a notorious opportunistic pathogen, the QS network is a complex hierarchy primarily governed by two AHL-based systems: the las and rhl systems.[4][5] The las system, considered to be at the top of the hierarchy, consists of the LasI synthase, which produces N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), and the LasR transcriptional regulator.[6][7] The rhl system comprises the RhlI synthase, responsible for the synthesis of N-butanoyl-L-homoserine lactone (C4-HSL), and the RhlR regulator.[6]
At a critical population density, the accumulation of these AHLs leads to their binding to the cognate cytoplasmic receptors (LasR and RhlR). This binding event induces a conformational change in the receptors, which then dimerize and bind to specific DNA sequences, known as las/rhl boxes, in the promoter regions of target genes.[4] This activation cascade leads to the coordinated expression of a large number of virulence factors, including elastase, alkaline protease, exotoxin A, pyocyanin, and components essential for biofilm formation.[5][8]
This compound as a Quorum Sensing Inhibitor
The central role of the LasR-AHL interaction in controlling the virulence of P. aeruginosa makes it an attractive target for therapeutic intervention. The strategy of disrupting this communication system is known as quorum quenching. This compound and its analogs have emerged as a promising class of quorum sensing inhibitors (QSIs). The tert-butoxycarbonyl (Boc) protecting group, when attached to the homoserine lactone core, creates a molecule that can mimic the natural AHL signal and compete for binding to the LasR receptor.[4]
By occupying the ligand-binding pocket of LasR, Boc-HLS analogs prevent the binding of the native 3O-C12-HSL autoinducer.[6] This competitive inhibition prevents the conformational changes required for LasR dimerization and subsequent activation of virulence gene transcription.[4] The result is a significant reduction in the production of a wide range of virulence factors, effectively disarming the pathogen without killing it, which is believed to exert less selective pressure for the development of resistance compared to traditional antibiotics.[1]
Quantitative Analysis of Virulence Factor Inhibition
The efficacy of this compound analogs in attenuating the virulence of P. aeruginosa has been quantified through various in vitro assays. The following tables summarize the inhibitory effects of different AHL analogs, including Boc-modified compounds, on key virulence factors.
Table 1: Inhibition of Pyocyanin Production by AHL Analogs
| Compound | Concentration (µM) | Inhibition of Pyocyanin Production (%) | Reference |
| Boc-AHL Analog C00 | 50 | Significant reduction (exact % not specified) | [6] |
| Boc-AHL Analog C01 | 50 | Significant reduction (exact % not specified) | [6] |
| Compound 10 | 200 | ~66 | |
| Compound 3 | 200 | ~19 |
Table 2: Inhibition of Elastase Activity by AHL Analogs
| Compound | Concentration (µM) | Inhibition of Elastase Activity (%) | Reference |
| Boc-AHL Analog C00 | 50 | Significant reduction | [4][6] |
| Boc-AHL Analog C01 | 50 | Significant reduction | [4][6] |
| Compound 10 | 200 | ~52 | |
| Compound 3 | 200 | ~44 |
Table 3: Inhibition of Biofilm Formation by AHL Analogs
| Compound | Concentration (µM) | Inhibition of Biofilm Formation (%) | Reference |
| Compound 10 | 200 | >60 | |
| Compound 3 | 200 | ~35 | |
| ABA-5 | 50 | 100 | |
| ABA-6 | 50 | 100 | |
| SM-23 | 1.6 | 50 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound analogs as quorum sensing inhibitors.
LasR-Based Reporter Strain Assay
This assay is used to quantify the ability of a compound to inhibit the activation of the LasR receptor in response to its native ligand, 3O-C12-HSL.
Materials:
-
E. coli reporter strain carrying a plasmid with the lasR gene and a second plasmid with a LasR-inducible promoter (e.g., lasI promoter) fused to a reporter gene (e.g., gfp or lacZ).
-
Luria-Bertani (LB) broth and agar.
-
Appropriate antibiotics for plasmid maintenance.
-
3O-C12-HSL.
-
This compound analog to be tested.
-
96-well microplates.
-
Microplate reader for measuring absorbance and fluorescence/luminescence.
Procedure:
-
Inoculate an overnight culture of the E. coli reporter strain in LB broth with appropriate antibiotics.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
To the wells of a 96-well plate, add a fixed, sub-maximal concentration of 3O-C12-HSL.
-
Add varying concentrations of the this compound analog to the wells. Include a solvent control (e.g., DMSO).
-
Add the diluted reporter strain to each well.
-
Incubate the plate at 37°C with shaking for a specified period (e.g., 6-8 hours).
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Measure the reporter signal (e.g., fluorescence at Ex/Em 485/528 nm for GFP).
-
Normalize the reporter signal to cell density (Reporter Signal/OD600).
-
Calculate the percentage of inhibition relative to the control (3O-C12-HSL without inhibitor).
Pyocyanin Quantification Assay
This protocol measures the production of the virulence factor pyocyanin by P. aeruginosa.
Materials:
-
P. aeruginosa strain (e.g., PAO1 or PA14).
-
LB broth.
-
This compound analog.
-
Chloroform.
-
0.2 M HCl.
-
Centrifuge and spectrophotometer.
Procedure:
-
Grow P. aeruginosa overnight in LB broth.
-
Dilute the culture to an OD600 of 0.05 in fresh LB broth.
-
Add the this compound analog at the desired concentration. Include a solvent control.
-
Incubate the cultures at 37°C with shaking for 18-24 hours.
-
Centrifuge 5 mL of culture at 4,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex vigorously for 30 seconds.
-
Centrifuge at 4,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower blue chloroform layer.
-
Carefully transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex for 30 seconds. The pyocyanin will move to the upper aqueous layer, which will turn pink.
-
Measure the absorbance of the upper pink layer at 520 nm.
-
Calculate the pyocyanin concentration (µg/mL) by multiplying the A520 by 17.072.
Elastase Activity Assay (Elastin-Congo Red Method)
This assay quantifies the activity of the LasB elastase secreted by P. aeruginosa.
Materials:
-
P. aeruginosa strain.
-
LB broth.
-
This compound analog.
-
Elastin-Congo Red (ECR).
-
Tris buffer (100 mM, pH 7.5) with 1 mM CaCl2.
-
Centrifuge and spectrophotometer.
Procedure:
-
Grow P. aeruginosa cultures with and without the this compound analog as described for the pyocyanin assay.
-
Centrifuge the cultures to pellet the bacteria and collect the cell-free supernatant.
-
Prepare a 10 mg/mL suspension of Elastin-Congo Red in Tris buffer.
-
In a microcentrifuge tube, mix 100 µL of the cell-free supernatant with 900 µL of the ECR suspension.
-
Incubate the tubes at 37°C with shaking for 3-18 hours.
-
Centrifuge the tubes to pellet the insoluble ECR.
-
Transfer the supernatant to a clean tube and measure the absorbance at 495 nm.
-
The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.
Biofilm Formation Assay (Crystal Violet Method)
This method quantifies the ability of P. aeruginosa to form biofilms on a solid surface.
Materials:
-
P. aeruginosa strain.
-
LB broth.
-
This compound analog.
-
96-well polystyrene microplates.
-
0.1% Crystal Violet solution.
-
30% Acetic acid or 95% Ethanol.
-
Microplate reader.
Procedure:
-
Grow P. aeruginosa overnight and dilute 1:100 in fresh LB broth.
-
Add the diluted culture to the wells of a 96-well plate containing different concentrations of the this compound analog.
-
Incubate the plate statically at 37°C for 24-48 hours.
-
Carefully discard the planktonic culture and gently wash the wells twice with sterile water to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate, and then add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance at a wavelength of 595 nm.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in P. aeruginosa quorum sensing and the experimental workflows for assessing the inhibitory effects of this compound.
Caption: P. aeruginosa Quorum Sensing and Inhibition by Boc-HLS.
Caption: Experimental Workflow for QSI Evaluation.
Conclusion and Future Directions
This compound and its analogs represent a compelling class of quorum sensing inhibitors with demonstrated efficacy in attenuating the virulence of Pseudomonas aeruginosa. By targeting the LasR receptor, these compounds effectively disrupt the QS signaling cascade, leading to a significant reduction in the production of key virulence factors and biofilm formation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize these molecules as potential anti-virulence agents.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the Boc-HLS scaffold can lead to the identification of analogs with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: While in vitro data is promising, the efficacy of these compounds needs to be validated in relevant animal models of P. aeruginosa infection.
-
Combination Therapy: Investigating the synergistic effects of Boc-HLS analogs with conventional antibiotics could reveal novel therapeutic strategies to combat resistant infections.
-
Spectrum of Activity: Exploring the activity of these QSIs against other Gram-negative pathogens that utilize AHL-based quorum sensing could broaden their therapeutic potential.
The development of quorum sensing inhibitors like this compound holds great promise for a new era of antimicrobial therapy that focuses on disarming pathogens rather than killing them, thereby mitigating the urgent threat of antibiotic resistance.
References
- 1. Development of potent inhibitors of pyocyanin production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 3. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application of Boc-L-Homoserine Lactone in the Synthesis of Quorum Sensing Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-L-Homoserine lactone in the synthesis and evaluation of quorum sensing (QS) probes, primarily focusing on their role as inhibitors of the Pseudomonas aeruginosa Las and Rhl signaling pathways.
Introduction
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1][2] In many Gram-negative bacteria, this process is mediated by N-acyl-L-homoserine lactones (AHLs).[3][4] The opportunistic pathogen Pseudomonas aeruginosa employs two major AHL-based QS systems, Las and Rhl, which regulate virulence factor production and biofilm formation.[1][5] Consequently, the inhibition of these pathways is a promising strategy for the development of anti-virulence agents.[3][6]
This compound serves as a key building block for the synthesis of AHL analogue probes. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled acylation of the homoserine lactone core, enabling the synthesis of a diverse library of potential QS inhibitors. These synthetic probes can be used to investigate structure-activity relationships and to identify potent modulators of QS-regulated phenotypes.
Signaling Pathways
The Las and Rhl quorum sensing systems in P. aeruginosa are hierarchically organized, with the Las system generally considered to be at the top of the cascade.
Caption: The Las and Rhl quorum sensing pathways in P. aeruginosa and the inhibitory action of a Boc-HSL analog probe.
Experimental Workflow for Probe Synthesis and Evaluation
The development and assessment of novel QS probes derived from this compound typically follow a multi-step process from chemical synthesis to biological characterization.
Caption: General experimental workflow for the synthesis, evaluation, and analysis of this compound-based quorum sensing probes.
Quantitative Data Summary
The following tables summarize the quantitative effects of various L-Homoserine lactone analogs on P. aeruginosa virulence factors and biofilm formation. These compounds demonstrate the potential of modifying the acyl side chain to achieve potent QS inhibition.
Table 1: Inhibition of Biofilm Formation by AHL Analogs
| Compound ID | Concentration (µM) | Biofilm Inhibition (%) | Reference |
| Compound 3 | 200 | ~35 | [3] |
| Compound 10 | 200 | >60 | [3] |
| C30 (Control) | 15 | ~16.5 | [7] |
| 11f | 15 | Significantly higher than C30 | [6] |
Table 2: Reduction of Virulence Factor Production by AHL Analogs
| Compound ID | Concentration (µM) | Virulence Factor | Reduction (%) | Reference |
| Compound 3 | 200 | Elastase | Significant Decrease | [3] |
| Compound 10 | 200 | Elastase | Significant Decrease | [3] |
| 11f | 15 | Pyocyanin | Significant Reduction | [6][7] |
| 11f | 15 | Elastase | Significant Reduction | [6][7] |
| 11f | 15 | Rhamnolipid | Significant Reduction | [6][7] |
Table 3: Downregulation of QS-Related Gene Expression by AHL Analogs
| Compound ID | Target Gene | Relative Expression Decrease (%) | Reference |
| Compound 3 | lasI | 87 | [3] |
| Compound 3 | lasR | 59 | [3] |
| Compound 3 | rhlI | 66 | [3] |
| Compound 3 | rhlR | 80 | [3] |
| Compound 10 | lasI | 82 | [3] |
| Compound 10 | lasR | 77 | [3] |
| Compound 10 | rhlI | 57 | [3] |
| Compound 10 | rhlR | 91 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of N-Acyl-L-Homoserine Lactone Analogs
This protocol describes a general method for the acylation of L-Homoserine lactone. The use of this compound would involve a deprotection step prior to acylation, or direct acylation if the Boc group is intended to be part of the final structure.
Materials:
-
L-Homoserine lactone hydrochloride
-
Desired carboxylic acid
-
Coupling agents (e.g., EDC, HOBt)
-
Organic solvent (e.g., Dichloromethane, DMF)
-
Base (e.g., Triethylamine, DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the desired carboxylic acid in the chosen organic solvent.
-
Add coupling agents (e.g., 1.1 eq of EDC and HOBt) and stir at room temperature for 30 minutes.
-
In a separate flask, suspend L-Homoserine lactone hydrochloride (1.0 eq) in the organic solvent and add the base (e.g., 2.2 eq of Triethylamine) to neutralize.
-
Add the neutralized L-Homoserine lactone solution to the activated carboxylic acid mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acyl-L-homoserine lactone analog.
-
Characterize the final product by NMR and mass spectrometry.[3]
Protocol 2: Quantification of 3O-C12-HSL Production using a Biosensor
This protocol utilizes a LasR-based biosensor strain to quantify the production of the natural autoinducer 3O-C12-HSL in the presence of potential inhibitors.
Materials:
-
P. aeruginosa strain of interest
-
LasR-based biosensor strain (e.g., E. coli carrying a LasR-responsive promoter fused to a reporter gene like GFP or lacZ)
-
LB MOPS medium
-
Synthetic 3O-C12-HSL standard
-
96-well black, clear-bottom microplates
-
Plate reader (luminescence/fluorescence)
Procedure:
-
Culture the P. aeruginosa strain in the presence of the test compounds for 4 hours.
-
Centrifuge the cultures to pellet the cells and collect the supernatants.
-
Prepare a suspension of the biosensor strain in fresh medium.
-
In a 96-well plate, aliquot 195 µL of the biosensor suspension into each well.
-
Add 5 µL of the collected P. aeruginosa culture supernatants to the wells.
-
For the standard curve, prepare serial dilutions of synthetic 3O-C12-HSL (e.g., 0.005 to 100 µM) and add 5 µL to respective wells.
-
Include appropriate controls (e.g., medium only, solvent control).
-
Incubate the plate at 37°C with gentle shaking for 4 hours.
-
Measure the reporter signal (e.g., fluorescence or luminescence) using a plate reader.
-
Quantify the 3O-C12-HSL concentration in the samples by interpolating from the standard curve.[1]
Protocol 3: Elastase Activity Assay
This protocol measures the activity of elastase, a key virulence factor regulated by the QS system, in P. aeruginosa culture supernatants.
Materials:
-
P. aeruginosa PA14 or PAO1 strain
-
Test compounds
-
Elastin-Congo Red (ECR)
-
Protease buffer (100 mM Tris, 1 mM CaCl₂, pH 7.5)
-
Centrifuge
Procedure:
-
Culture P. aeruginosa with and without the test compounds for 16-18 hours.
-
Centrifuge the cultures at 11,000 x g for 10 minutes to obtain cell-free supernatants.
-
Prepare reaction tubes containing 5 mg of ECR and 1 mL of protease buffer.
-
Add 100 µL of the culture supernatant to each tube.
-
Incubate the tubes overnight with shaking at 37°C.
-
Centrifuge the tubes at 11,000 x g for 10 minutes to pellet the insoluble ECR.
-
Transfer the supernatant to a new tube or a microplate well and measure the absorbance at a wavelength appropriate for Congo Red (e.g., 495 nm).
-
A decrease in absorbance compared to the untreated control indicates inhibition of elastase activity.[1]
Protocol 4: Biofilm Inhibition Assay
This protocol uses crystal violet staining to quantify the effect of test compounds on P. aeruginosa biofilm formation.
Materials:
-
P. aeruginosa PAO1 strain
-
Test compounds
-
Luria-Bertani (LB) broth
-
96-well polystyrene microplates
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (30%)
Procedure:
-
Grow an overnight culture of P. aeruginosa PAO1 in LB broth.
-
Dilute the overnight culture in fresh LB broth.
-
Add the diluted culture to the wells of a 96-well plate containing various concentrations of the test compounds (e.g., 50 to 400 µM). Include untreated and solvent controls.
-
Incubate the plate statically at 37°C for 24 hours to allow for biofilm formation.
-
Carefully discard the culture medium and gently wash the wells with distilled water to remove planktonic cells.
-
Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate, and then add a solvent (e.g., 95% ethanol or 30% acetic acid) to each well to solubilize the bound crystal violet.
-
Quantify the biofilm formation by measuring the absorbance of the solubilized crystal violet at approximately 570-595 nm.[3]
References
- 1. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 2. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Chemical probes of quorum sensing: from compound development to biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel L-Homoserine Lactone Analogs as Quorum Sensing Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) purification of Boc-L-Homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-L-Homoserine lactone is a crucial chiral building block in synthetic organic chemistry, particularly in the synthesis of N-acyl-homoserine lactones (AHLs). AHLs are signaling molecules involved in bacterial quorum sensing, a cell-to-cell communication process that regulates gene expression in response to population density. The study of quorum sensing is a promising area for the development of novel antimicrobial agents. The purity and enantiomeric integrity of Boc-L-Homoserine lactone are paramount for its use in these applications. High-performance liquid chromatography (HPLC) is a powerful technique for both the purification and chiral analysis of this compound.
This document provides detailed protocols for the reversed-phase HPLC purification of this compound to achieve high chemical purity and for its chiral separation to ensure enantiomeric purity.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₉H₁₅NO₄ |
| Molecular Weight | 201.22 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane |
| Structure |
Part 1: Reversed-Phase HPLC for Chemical Purity Analysis and Purification
This protocol is designed for the analysis of the chemical purity of a crude sample of this compound and for its purification from non-chiral impurities. A standard C18 reversed-phase column is employed.
Experimental Protocol: Reversed-Phase HPLC
1. Sample Preparation:
-
Dissolve the crude this compound in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-5 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. HPLC System and Parameters:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
| Parameter | Analytical Method | Preparative Method |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) | C18 reversed-phase (e.g., 21.2 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 20 min | 20-80% B over 30 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Column Temperature | 30°C | 30°C |
| Detection Wavelength | 210 nm[1] | 210 nm[1] |
| Injection Volume | 10 µL | 500 - 2000 µL |
3. Post-Purification Processing:
-
Collect the fractions containing the pure product based on the retention time determined from the analytical run.
-
Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid.
Expected Results
The retention time of this compound will depend on the specific HPLC system and conditions. A successful purification will result in a single major peak in the chromatogram of the collected fraction, with a purity of >98% as determined by peak area integration.
| Analyte | Expected Retention Time (Analytical) | Purity (Post-Purification) |
| This compound | ~ 8-12 min | > 98% |
Note: Retention times are estimates and should be confirmed experimentally.
Caption: Workflow for Reversed-Phase HPLC Purification.
Part 2: Chiral HPLC for Enantiomeric Purity Analysis
This protocol is essential for confirming the enantiomeric purity of the purified this compound. The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for the separation of N-protected amino acids and their derivatives.[2]
Experimental Protocol: Chiral HPLC
1. Sample Preparation:
-
Dissolve the purified this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
2. HPLC System and Parameters:
-
A standard HPLC system with a UV detector is suitable.
| Parameter | Value |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP[2] |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Expected Results
The two enantiomers, this compound and Boc-D-Homoserine lactone, will have different retention times on the chiral column. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. For a highly pure sample, only the peak corresponding to the L-enantiomer should be observed.
| Enantiomer | Expected Elution Order | Enantiomeric Excess (% ee) |
| Boc-D-Homoserine lactone | 1st (Hypothetical) | - |
| This compound | 2nd (Hypothetical) | > 99% |
Note: The elution order of the enantiomers may vary and should be confirmed by running a standard of the racemate or the individual enantiomers if available.
Caption: Logical Flow for Chiral Purity Verification.
Concluding Remarks
The protocols provided herein offer a robust framework for the purification and chiral analysis of this compound using HPLC. The reversed-phase method is effective for achieving high chemical purity, while the chiral HPLC method is crucial for verifying the enantiomeric integrity of the final product. These methods are essential for ensuring the quality of this important synthetic building block for research and development in areas such as quorum sensing inhibition and peptide synthesis. Researchers should consider these protocols as a starting point and may need to optimize the conditions based on their specific instrumentation and sample characteristics.
References
Application Note: Monitoring Boc-L-Homoserine Lactone Synthesis by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the effective monitoring of Boc-L-Homoserine lactone synthesis from Boc-L-Homoserine using thin-layer chromatography (TLC). The synthesis of N-acylated homoserine lactones (AHLs) is a critical area of research, particularly in the study of quorum sensing in Gram-negative bacteria, which plays a role in biofilm formation and virulence.[1] This document outlines the intramolecular cyclization of N-Boc-L-homoserine to its corresponding γ-butyrolactone and the subsequent TLC monitoring process. The straightforward and rapid TLC protocol described herein allows for efficient tracking of the reaction's progress, ensuring optimal yield and purity of the desired product.
Introduction
N-acyl homoserine lactones (AHLs) are key signaling molecules in the quorum sensing systems of many Gram-negative bacteria.[1] The synthesis of AHLs and their analogs is of significant interest for the development of novel antimicrobial therapies that disrupt bacterial communication.[1] A common precursor in the synthesis of various AHLs is this compound, which is typically formed through the lactonization of Boc-L-Homoserine.
Monitoring the progress of this synthesis is crucial to determine the reaction endpoint and to minimize the formation of byproducts. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideal for this purpose. This application note details the materials, procedures, and data interpretation for monitoring the conversion of Boc-L-Homoserine to this compound using TLC.
Reaction & TLC Monitoring Overview
The synthesis involves the intramolecular cyclization of Boc-L-Homoserine to form this compound. This reaction is an esterification where the carboxylic acid and hydroxyl group of the same molecule react, often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).[1]
The progress of the reaction can be monitored by observing the disappearance of the starting material (Boc-L-Homoserine) and the appearance of the product (this compound) on a TLC plate. Due to the difference in polarity—the starting material being a carboxylic acid and the product being a lactone—the two compounds will exhibit different retention factors (Rf) on a silica gel TLC plate.
Experimental Protocols
Materials
-
Boc-L-Homoserine
-
This compound (for use as a standard, if available)
-
Anhydrous Dichloromethane (DCM)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
-
Ninhydrin stain
Synthesis of this compound
-
In a clean, dry round-bottom flask, dissolve Boc-L-Homoserine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.[1]
-
To the stirred solution, add DMAP (0.1 equivalents) followed by DCC (1.1 equivalents).[1]
-
Stir the reaction mixture at room temperature.[1] The reaction is typically complete within 4-6 hours.[1] A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[1]
TLC Monitoring Protocol
-
Prepare the TLC Chamber: In a TLC developing chamber, add a solvent mixture of 50% ethyl acetate in hexanes to a depth of about 0.5 cm.[1] Close the chamber and allow the atmosphere to saturate with the solvent vapors.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the Plate:
-
SM Lane: Dissolve a small amount of Boc-L-Homoserine in a suitable solvent (e.g., DCM or methanol) and use a capillary tube to spot it on the SM lane of the baseline.
-
RM Lane: Using a capillary tube, take a small aliquot of the reaction mixture and spot it on the RM lane.
-
C Lane: Spot the starting material and the reaction mixture at the same point on the C lane.
-
-
Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
UV Visualization: View the plate under a UV lamp (254 nm). Boc-protected compounds may show up as dark spots if they are UV-active or if the plate has a fluorescent indicator.[2]
-
Staining:
-
Potassium Permanganate Stain: Dip the plate into a potassium permanganate solution. The starting material (Boc-L-Homoserine, containing an alcohol) and the product (lactone) should appear as yellow-brown spots on a purple background after gentle heating. This is a good general stain for oxidizable functional groups.
-
Ninhydrin Stain: Dip the plate into a ninhydrin solution and gently heat it with a heat gun. Although the amine is Boc-protected, heating can cause the deprotection, leading to the formation of a colored spot (typically pink to purple) for the starting material.[3] The lactone product will also have a Boc-protected amine and should react similarly. This can be a useful confirmation.
-
-
Data Presentation
The progress of the reaction is monitored by comparing the spots in the different lanes. The starting material, Boc-L-Homoserine, is more polar and will have a lower Rf value. The product, this compound, is less polar and will have a higher Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
| Compound | Expected Relative Rf Value | Visualization Method | Expected Appearance |
| Boc-L-Homoserine (SM) | Low | KMnO₄, Ninhydrin (heated) | Yellow-brown spot, Pink/Purple spot |
| This compound (P) | High | KMnO₄, Ninhydrin (heated) | Yellow-brown spot, Pink/Purple spot |
Diagrams
Caption: Workflow for this compound synthesis and TLC monitoring.
Caption: Diagram of an idealized TLC plate for reaction monitoring.
Conclusion
Thin-layer chromatography is an indispensable tool for monitoring the synthesis of this compound. The protocol described provides a rapid and reliable method to assess the progress of the reaction, enabling researchers to optimize reaction times and improve the overall efficiency of the synthesis. The clear separation between the starting material and the product on the TLC plate, visualized with appropriate staining techniques, allows for an unambiguous determination of the reaction's completion. This method is highly applicable in research and development settings focused on the synthesis of quorum sensing modulators and other peptide-based therapeutics.
References
Characterization of Boc-L-Homoserine Lactone: A Mass Spectrometry-Based Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of N-tert-butyloxycarbonyl-L-homoserine lactone (Boc-L-Homoserine lactone) using mass spectrometry. The tert-butyloxycarbonyl (Boc) protecting group is pivotal in peptide synthesis, and homoserine lactones are crucial signaling molecules in bacterial communication. Accurate characterization of this compound is therefore essential for ensuring purity and structural integrity in various research and development applications.
Application Note: Mass Spectrometric Behavior of this compound
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful technique for the analysis of this compound. Electrospray ionization (ESI) is the preferred ionization method, capable of producing protonated molecules [M+H]⁺ in positive ion mode and deprotonated molecules [M-H]⁻ in negative ion mode.
Key Fragmentation Pathways:
Tandem mass spectrometry (MS/MS) provides structural confirmation through characteristic fragmentation patterns. In positive ion mode, the Boc group exhibits predictable losses, while the homoserine lactone moiety also produces a signature ion.
-
Boc Group Fragmentation: The most prominent fragmentation of the Boc group involves the neutral loss of isobutylene (56 Da) or tert-butanol (74 Da). The sodiated adduct [M+Na]⁺ of Boc-protected compounds is also known to readily lose isobutylene (C4H8).[1][2]
-
Homoserine Lactone Ring Fragmentation: The homoserine lactone ring consistently yields a characteristic product ion at m/z 102 in MS/MS experiments.[3] Another common fragment ion observed in the electron ionization of N-acyl homoserine lactones is at m/z 143, which can also be a useful diagnostic peak in some MS/MS experiments.[4][5]
These distinct fragmentation patterns allow for confident identification and differentiation from other related compounds.
Quantitative Data Summary
The following table summarizes the expected key ions for the characterization of this compound (Molecular Weight: 215.25 g/mol ) by ESI-MS/MS.
| Precursor Ion | Adduct | m/z of Precursor Ion | Collision Energy | Key Fragment Ions (m/z) | Interpretation |
| [M+H]⁺ | Proton | 216.3 | Low to Medium | 160.1 | [M+H - C4H8]⁺ (Loss of isobutylene) |
| [M+H]⁺ | Proton | 216.3 | Medium to High | 116.1 | [M+H - Boc]⁺ |
| [M+H]⁺ | Proton | 216.3 | High | 102.1 | Homoserine lactone ring fragment |
| [M+Na]⁺ | Sodium | 238.2 | Low to Medium | 182.1 | [M+Na - C4H8]⁺ (Loss of isobutylene) |
| [M-H]⁻ | Deprotonated | 214.2 | Medium | 170.1 | [M-H - CO2]⁻ |
Experimental Workflow
The overall workflow for the characterization of this compound is depicted below.
Caption: Experimental workflow for the characterization of this compound.
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the qualitative and quantitative analysis of this compound. Instrument parameters may require optimization for specific systems.
1. Materials and Reagents
-
This compound standard
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid
-
Calibrated pipettes and appropriate vials
2. Standard Solution Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
3. Liquid Chromatography Parameters
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Parameters
-
Mass Spectrometer: A tandem mass spectrometer (e.g., quadrupole time-of-flight or triple quadrupole).
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Full Scan MS: m/z 100-500.
-
MS/MS: Select precursor ions for [M+H]⁺ (m/z 216.3) and [M+Na]⁺ (m/z 238.2) for collision-induced dissociation (CID). Use a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.
5. Data Analysis
-
Identify the chromatographic peak corresponding to this compound in the total ion chromatogram (TIC).
-
Generate extracted ion chromatograms (EICs) for the expected precursor ions (m/z 216.3 and 238.2) to confirm the retention time.
-
Analyze the full scan mass spectrum to confirm the molecular weight.
-
Examine the MS/MS spectra for the characteristic fragment ions as detailed in the quantitative data summary table. The presence of the expected precursor-product ion transitions provides high confidence in the compound's identity.
Signaling Pathway Context: Quorum Sensing
While the primary focus of this document is the chemical characterization of this compound, it is important to understand its relevance. This molecule is a protected form of a homoserine lactone, which belongs to the N-acyl homoserine lactone (AHL) family. AHLs are signaling molecules in the quorum sensing systems of Gram-negative bacteria, allowing them to coordinate gene expression with population density.[3][6][7] The diagram below illustrates the general logic of AHL-mediated quorum sensing.
Caption: Generalized AHL-mediated quorum sensing signaling logic.
References
- 1. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC-MS/MS-based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Boc-L-Homoserine Lactone as a Versatile Building Block for Novel Antimicrobial Agents
Introduction
The rise of antibiotic resistance necessitates the development of novel antimicrobial strategies. One promising approach is the disruption of bacterial communication, a process known as quorum sensing (QS). In many Gram-negative bacteria, QS is mediated by N-acyl-homoserine lactone (AHL) signaling molecules. These molecules regulate gene expression for virulence factors and biofilm formation. By synthesizing analogs of these natural AHLs, researchers can create potent quorum sensing inhibitors (QSIs) that attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which may slow the development of resistance. Boc-L-Homoserine lactone is a key chiral building block, providing the core lactone ring structure for the synthesis of these novel antimicrobial agents.
Section 1: Synthesis of N-Acyl-Homoserine Lactone (AHL) Analogs
The fundamental approach to synthesizing AHL analogs involves the acylation of the L-homoserine lactone amine. The Boc-protected starting material allows for controlled reactions, followed by deprotection and subsequent acylation with a desired acyl group.
Protocol 1: General Solution-Phase Synthesis of AHL Analogs
This protocol describes a common method for coupling a carboxylic acid to L-homoserine lactone hydrobromide.
Materials:
-
L-homoserine lactone hydrobromide
-
Desired carboxylic acid (e.g., phenylacetic acid derivatives, fatty acids)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
5% (v/v) HCl aqueous solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., hexanes, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the desired carboxylic acid (1.0 eq) and L-homoserine lactone hydrobromide (1.0 eq) in DCM or THF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add EDC (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a 5% HCl aqueous solution (2 x 10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl-homoserine lactone analog.
-
Confirm the structure and purity of the final compound using NMR and MS analysis.
Section 2: Protocols for Assessing Antimicrobial & QSI Activity
The efficacy of synthesized AHL analogs is typically evaluated by their ability to inhibit QS-regulated phenotypes in reporter strains, such as Chromobacterium violaceum and the opportunistic pathogen Pseudomonas aeruginosa.
Protocol 2: Violacein Inhibition Assay in Chromobacterium violaceum
C. violaceum produces a purple pigment, violacein, under the control of QS. Inhibition of this pigment at sub-lethal concentrations of a compound indicates QSI activity.
Materials:
-
C. violaceum ATCC 12472
-
Luria-Bertani (LB) broth
-
Test compounds dissolved in DMSO
-
Flat-bottom 96-well microplate
-
DMSO
-
Microplate spectrophotometer
Procedure:
-
Grow a culture of C. violaceum in LB broth at 30°C with shaking (220 rpm) for 24 hours.
-
Adjust the culture to an optical density at 595 nm (OD₅₉₅) of 0.1 in fresh LB broth.
-
In a 96-well plate, add LB broth and the test compounds at desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not affect bacterial growth (typically ≤ 1%). Include an untreated control (DMSO only).
-
Inoculate the wells with the adjusted C. violaceum culture.
-
Incubate the plate at 30°C with agitation (130 rpm) for 24 hours.
-
After incubation, centrifuge the plate to pellet the bacterial cells and discard the supernatant. Dry the plate completely.
-
Add 200 µL of pure DMSO to each well to dissolve the violacein pigment. Incubate at 25°C with shaking for 30 minutes.
-
Transfer 100 µL of the dissolved violacein solution to a new microplate.
-
Measure the absorbance at 595 nm.
-
Calculate the percentage of violacein inhibition relative to the untreated control.
Protocol 3: Elastase Activity Assay in Pseudomonas aeruginosa
Elastase is a key virulence factor in P. aeruginosa regulated by the Las QS system. This assay quantifies elastase activity using Elastin-Congo Red (ECR) as a substrate.
Materials:
-
P. aeruginosa PAO1
-
LB broth
-
Test compounds dissolved in DMSO
-
Elastin-Congo Red (ECR)
-
ECR Assay Buffer (100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5)
-
0.22 µm syringe filters
Procedure:
-
Grow an overnight culture of P. aeruginosa PAO1 in LB broth. Dilute the culture and grow to mid-log phase.
-
Add varying concentrations of the test compounds to the diluted cultures. Include a vehicle control (DMSO only).
-
Incubate the cultures for 18-24 hours at 37°C with shaking.
-
Pellet the bacterial cells by centrifugation (12,000 x g, 10 min, 4°C).
-
Collect the supernatant and filter it through a 0.22 µm syringe filter to obtain cell-free supernatant.
-
Prepare the ECR substrate suspension by adding ECR to the ECR Assay Buffer to a final concentration of 5 mg/mL.
-
In a 96-well microplate, add 100 µL of the ECR substrate suspension to each well.
-
Add 50 µL of the cell-free supernatant from each treatment condition to the corresponding wells.
-
Incubate the plate at 37°C for 4-6 hours with gentle shaking.
-
Pellet the undigested ECR by centrifugation (3,000 x g, 10 min).
-
Transfer 100 µL of the supernatant to a new plate and measure the absorbance at 495 nm.
-
Calculate elastase activity as a percentage of the vehicle control.
Section 3: Data Presentation
The following table summarizes the reported activity of various N-acyl-homoserine lactone analogs developed as QS inhibitors.
| Compound ID / Name | Target Organism | Assay Type | Concentration | Observed Effect |
| Compound 10 (2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran |
Application Notes and Protocols: Solution-Phase Synthesis of Boc-L-Homoserine Lactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solution-phase synthesis of N-tert-butoxycarbonyl-L-homoserine lactone (Boc-L-Homoserine lactone). This key building block is instrumental in the synthesis of N-acyl-L-homoserine lactones (AHLs), which are crucial signaling molecules in the quorum sensing (QS) systems of many Gram-negative bacteria.[1][2][3] The modulation of QS pathways is a promising strategy for the development of novel antimicrobial therapies that target bacterial virulence and biofilm formation without exerting selective pressure for resistance.[4][5][6]
Introduction to Quorum Sensing and N-Acyl-L-Homoserine Lactones
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate collective behaviors.[3][4] In many Proteobacteria, this process is mediated by the production and detection of AHLs.[3] These signaling molecules consist of a homoserine lactone ring acylated with a fatty acid side chain of varying length and modification.[2]
The Las and Rhl systems in Pseudomonas aeruginosa are well-characterized QS circuits that utilize specific AHLs, such as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), to regulate virulence factor production and biofilm formation.[3][4][6] The ability to synthesize various AHLs and their analogs is therefore essential for studying these communication pathways and for screening for potential QS inhibitors (QSIs).[4][5][6]
Synthetic Strategy Overview
The solution-phase synthesis of this compound typically involves a two-step process starting from L-Homoserine:
-
N-Boc Protection: The amino group of L-Homoserine is protected with a tert-butoxycarbonyl (Boc) group.
-
Lactonization: The resulting Boc-L-Homoserine undergoes intramolecular cyclization to form the γ-lactone.
The synthesized this compound can then be utilized in the synthesis of various N-acyl-L-homoserine lactones.
Data Presentation
The following tables summarize quantitative data for the key synthetic steps.
Table 1: Synthesis of Boc-L-Homoserine
| Starting Material | Reagents | Solvent | Reaction Time | Purification Method | Expected Yield (%) |
| L-Homoserine | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaHCO₃, TEA) | Dioxane/Water or THF/Water | Overnight | Acid-base extraction, Crystallization | Good to Excellent |
Table 2: Lactonization of Boc-L-Homoserine to this compound
| Starting Material | Reagents | Solvent | Reaction Time (h) | Purification Method | Expected Yield (%) |
| Boc-L-Homoserine | N,N'-Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane (DCM), anhydrous | 4-6 | Flash column chromatography | 85-95 |
Table 3: Synthesis of N-Acyl-L-Homoserine Lactones from L-Homoserine Lactone
| Starting Material | Acylating Agent | Coupling Reagents | Solvent | Reaction Time (h) | Purification Method | Expected Yield (%) |
| L-Homoserine lactone·HCl | Carboxylic acid | EDC, DMAP | DCM | Not specified | Not specified | 86 (for C6-HSL)[7] |
| L-Homoserine lactone·HCl | Carboxylic acid | HATU, DIPEA | DMF | 2-4 | Liquid-liquid extraction, Flash chromatography | 85-95[8] |
Experimental Protocols
Protocol 1: Synthesis of Boc-L-Homoserine
This protocol describes the protection of the amino group of L-Homoserine using di-tert-butyl dicarbonate.
Materials:
-
L-Homoserine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-Homoserine in a mixture of dioxane (or THF) and water.
-
Add a base such as sodium bicarbonate or triethylamine to achieve a basic pH.
-
Cool the solution in an ice bath and add di-tert-butyl dicarbonate.
-
Allow the reaction to stir overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Acidify the remaining aqueous solution to a pH of 2-3 with 1M HCl.[9]
-
Extract the product into ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-L-Homoserine.[9]
Protocol 2: Synthesis of this compound
This protocol details the intramolecular cyclization of Boc-L-Homoserine to form the corresponding γ-lactone.[1]
Materials:
-
Boc-L-Homoserine
-
Dichloromethane (DCM), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve Boc-L-Homoserine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.[1]
-
To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) followed by N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).[1]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.[1]
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the precipitate with a small amount of DCM.[1]
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.[1]
Protocol 3: Deprotection of this compound
This protocol outlines the removal of the Boc protecting group to yield L-homoserine lactone hydrochloride, which can be used for subsequent acylation reactions.[1]
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.[1]
-
Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents) to the solution.[1]
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.[1]
-
Concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the L-homoserine lactone hydrochloride.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Visualizations
Caption: Workflow for the solution-phase synthesis of N-acyl-L-homoserine lactones.
Caption: Generalized N-acyl-L-homoserine lactone quorum sensing signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 5. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 7. Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining the Purity of Synthetic Boc-L-Homoserine Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-Homoserine lactone is a crucial building block in synthetic organic chemistry, particularly in the synthesis of peptidomimetics and other biologically active molecules. As with any synthetic intermediate intended for use in research and drug development, ensuring its purity is of paramount importance. The presence of impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and complications in scale-up processes.
These application notes provide a comprehensive overview of the analytical methods for determining the purity of synthetic this compound. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to accurately assess the quality of their material.
Potential Impurities in Synthetic this compound
The purity profile of synthetic this compound is largely dependent on the synthetic route employed. A common method for its synthesis is the intramolecular cyclization of Boc-L-Homoserine. Based on this, potential impurities may include:
-
Boc-L-Homoserine: The unreacted starting material is a primary potential impurity.
-
Diastereomers: Depending on the synthetic strategy, the presence of the D-enantiomer could be a critical impurity.
-
Reagent-derived impurities: Byproducts from the coupling agents used for cyclization, such as N,N'-dicyclohexylurea (DCU) if dicyclohexylcarbodiimide (DCC) is used.
-
Solvent-derived impurities: Residual solvents from the reaction and purification steps.
Quantitative Data Summary
The purity of commercially available or synthesized this compound is typically expected to be high. The following table summarizes representative purity data obtained by various analytical methods.
| Analytical Method | Purity Specification | Reference |
| HPLC | ≥97% | [Vendor Data] |
| NMR | ≥98.0% | [Certificate of Analysis] |
| Chiral HPLC | ≥99% ee | [Vendor Data] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method is typically employed to separate the main compound from its potential impurities.
Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separated components are then detected by a UV detector. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound sample
-
Volumetric flasks, pipettes, and vials
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient elution is recommended for optimal separation. An example gradient is as follows:
-
0-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity using the following formula:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Expected Results: A high-purity sample will show a single major peak at the expected retention time for this compound. Any smaller peaks are indicative of impurities.
Quantitative ¹H NMR (qNMR) for Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of a compound without the need for a reference standard of the analyte itself. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Principle: A known amount of the this compound sample is weighed and dissolved in a suitable deuterated solvent along with a known amount of an internal standard of high purity. The ¹H NMR spectrum is then acquired under specific conditions that ensure accurate integration. The purity of the sample is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard.
Instrumentation and Reagents:
-
NMR spectrometer (400 MHz or higher is recommended)
-
NMR tubes
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard (e.g., maleic acid, 1,4-dinitrobenzene) of high, certified purity
-
Analytical balance
-
This compound sample
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis. Key parameters include:
-
Pulse Angle: 30-90° (a 90° pulse is optimal for signal-to-noise but requires a longer relaxation delay).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified. A delay of 30-60 seconds is generally sufficient for small molecules.
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended).
-
Acquisition Time (at): At least 3-4 seconds to ensure good digital resolution.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved proton signal from this compound (e.g., the methine proton adjacent to the nitrogen) and a well-resolved proton signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard
-
analyte: this compound
-
std: Internal standard
-
-
Expected Results: The calculated purity should be a precise and accurate measure of the this compound content in the sample. The NMR spectrum will also provide structural confirmation and reveal the presence of any proton-containing impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification
LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. It is an invaluable tool for confirming the molecular weight of the synthesized compound and for identifying unknown impurities.
Principle: The sample is introduced into an HPLC system for separation as described in the HPLC protocol. The eluent from the HPLC column is then directed into the ion source of a mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured, providing molecular weight information.
Instrumentation and Reagents:
-
LC-MS system (HPLC coupled to a mass spectrometer, e.g., a single quadrupole or a time-of-flight (TOF) analyzer)
-
Reagents and materials as listed for the HPLC protocol.
Protocol:
-
LC Separation:
-
Follow the HPLC protocol outlined above for sample preparation and chromatographic conditions. The mobile phase may need to be adapted to be compatible with the mass spectrometer's ion source (e.g., using volatile buffers like ammonium formate instead of non-volatile salts).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically suitable for this compound.
-
Mass Range: Scan a mass range that includes the expected molecular weight of this compound (MW = 201.22 g/mol ) and potential impurities. A range of m/z 100-500 is a good starting point.
-
Data Acquisition: Acquire data in full scan mode to detect all ions within the specified mass range.
-
-
Data Analysis:
-
Examine the mass spectrum of the main chromatographic peak. The presence of an ion corresponding to the protonated molecule [M+H]⁺ at m/z 202.2 is expected for this compound. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 224.2, may also be observed.
-
Analyze the mass spectra of any impurity peaks to obtain their molecular weights. This information can be used to propose structures for the impurities.
-
Expected Results: The LC-MS analysis will confirm the identity of the main peak as this compound by its molecular weight. It will also provide the molecular weights of any detected impurities, aiding in their identification.
Visualizations
Experimental Workflow for Purity Determination
Caption: General workflow for the analytical determination of this compound purity.
Logical Relationship of Analytical Methods
Caption: Logical relationship between key analytical methods for purity assessment.
Troubleshooting & Optimization
Preventing racemization of Boc-L-Homoserine lactone during peptide coupling
Welcome to the Technical Support Center for Peptide Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their peptide coupling reactions, with a specific focus on preventing the racemization of Boc-L-Homoserine lactone.
Troubleshooting Guide
This guide addresses common issues encountered during the peptide coupling of this compound, providing potential causes and recommended solutions to maintain stereochemical integrity.
Issue: High levels of diastereomeric impurity detected after coupling this compound.
This is a primary indication of racemization, where the L-enantiomer has been partially converted to the D-enantiomer during the reaction.
-
Potential Cause 1: Inappropriate Coupling Reagent
-
Explanation: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), when used alone, are known to promote the formation of a highly reactive O-acylisourea intermediate, which readily cyclizes to a planar oxazolone, leading to racemization.[1]
-
Solution:
-
Utilize an aminium/uronium or phosphonium salt coupling reagent such as HATU, HBTU, or PyBOP. These reagents form active esters that are less prone to racemization.[1] HATU is often considered superior to HBTU in terms of speed and minimizing epimerization.[1]
-
If using a carbodiimide, it is essential to include a racemization-suppressing additive.[1]
-
-
-
Potential Cause 2: Absence of Racemization-Suppressing Additives
-
Explanation: Without additives, the activated amino acid intermediate is more susceptible to racemization.[1]
-
Solution:
-
Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1] These additives react with the activated amino acid to form a more stable active ester, which is less susceptible to racemization.[1] HOAt is generally more effective than HOBt in suppressing racemization.[1]
-
-
-
Potential Cause 3: Use of a Strong or Sterically Unhindered Base
-
Explanation: The choice and amount of base can significantly influence the extent of racemization. Strong bases can directly abstract the alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity.[1]
-
Solution:
-
-
Potential Cause 4: Elevated Reaction Temperature
-
Potential Cause 5: Inappropriate Solvent Choice
-
Explanation: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction.[1][7]
-
Solution:
-
When racemization is a concern, consider using less polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) over more polar options such as dimethylformamide (DMF).[1]
-
-
-
Potential Cause 6: Prolonged Pre-activation Time
-
Explanation: Allowing the activated this compound to stand for an extended period before the addition of the amine component increases the opportunity for oxazolone formation and subsequent racemization.[1][5]
-
Solution:
-
Keep the pre-activation time short (e.g., 1-5 minutes) or perform an in-situ activation where the coupling reagent is added to the mixture of the carboxylic acid and amine components.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound during peptide coupling?
A1: The primary mechanism for the racemization of N-alkoxycarbonyl-protected amino acids like this compound is through the formation of a 5(4H)-oxazolone intermediate.[1] This occurs after the carboxylic acid group is activated by a coupling reagent. The alpha-proton of this oxazolone is acidic and can be abstracted by a base present in the reaction mixture, leading to a loss of stereochemical integrity at the alpha-carbon.[1]
Q2: Are all Boc-protected amino acids equally susceptible to racemization?
A2: No, some amino acids are more prone to racemization than others. Histidine (His) and cysteine (Cys) are particularly susceptible.[1][8] While this compound is not typically considered as high-risk as His or Cys, the general principles for preventing racemization should always be applied to ensure the highest possible optical purity of the final peptide.[1]
Q3: How do coupling reagents and additives work in tandem to minimize racemization?
A3: Coupling reagents, particularly carbodiimides, activate the carboxylic acid. However, this initial activated species can be highly reactive and prone to forming the undesirable oxazolone intermediate. Additives like HOBt or HOAt intercept this highly reactive intermediate to form an active ester. This new intermediate is more stable and less susceptible to racemization, providing a "safer" activated form for the subsequent coupling reaction.[1]
Q4: When should I choose a stronger base like DIPEA versus a weaker one like NMM?
A4: The choice depends on the specific requirements of your coupling reaction. Use DIPEA when coupling sterically hindered amino acids where a stronger base may be necessary to drive the reaction to completion. Use NMM when coupling amino acids that are known to be sensitive to racemization, as the weaker basicity of NMM helps to preserve stereochemical integrity, even if the reaction rate is slightly slower.[2]
Data Presentation
The following table summarizes the performance of common coupling reagents for the incorporation of Boc-protected amino acids, with a focus on factors relevant to preventing racemization. Note that direct, side-by-side quantitative racemization data for this compound is limited in the literature; therefore, this table provides a qualitative and comparative overview based on general performance with sensitive amino acids.
| Coupling Reagent | Typical Yield (%) | Racemization Risk | Key Advantages & Disadvantages |
| HATU | >95 | Very Low | Advantages: High reactivity and speed, very low racemization rates, effective for sterically hindered couplings.[9][10][11] Disadvantages: Higher cost. |
| HBTU | 90-95 | Low | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[9][10][11] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids. |
| PyBOP | 90-95 | Low | Advantages: Efficient and rapid reactions, byproducts are generally less problematic than those from BOP.[11] |
| DIC / HOBt | Good to High | Low to Moderate | Advantages: A classic and cost-effective method; HOBt is crucial for suppressing racemization.[9] Disadvantages: Generally lower reactivity compared to uronium/phosphonium reagents. |
| DIC / HOAt | Good to High | Low | Advantages: HOAt is more effective than HOBt in suppressing racemization.[1] |
| EDC / HOBt | 70-90 | Low to Moderate | Advantages: Cost-effective, water-soluble byproducts are easily removed.[9] Disadvantages: Can be less effective for highly sterically hindered couplings. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the prevention of racemization during the coupling of this compound.
Protocol 1: Low-Racemization Coupling of this compound using HATU
This protocol is designed for the activation and coupling of this compound with minimal racemization.
-
Preparation of the Carboxylic Acid Component:
-
Dissolve this compound (1.0 equivalent) and HOAt (1.0 equivalent) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.[1]
-
-
Activation:
-
Add HATU (1.0 equivalent) to the solution of this compound and HOAt.
-
Stir the mixture at 0 °C for 1-2 minutes.[1]
-
-
Coupling:
-
In a separate flask, dissolve the amine component (e.g., a deprotected peptide-resin or amino acid ester, 1.0 equivalent) and NMM (2.0 equivalents) in anhydrous DCM or DMF at 0 °C.[1]
-
Add the activated this compound solution to the amine component solution.
-
-
Reaction:
-
Allow the reaction to stir at 0 °C for 15 minutes, then slowly warm to room temperature and stir for an additional 2-4 hours.[1]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, proceed with the standard work-up and purification protocol for your specific synthesis.
-
Protocol 2: Coupling of this compound using HBTU in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard procedure for HBTU-mediated coupling in SPPS.
-
Resin Preparation:
-
Swell the peptide-resin with the deprotected N-terminus in DMF for 30 minutes.
-
-
Coupling Solution Preparation:
-
In a separate vial, dissolve this compound (2.0 eq.) and HBTU (2.0 eq.) in DMF.[9]
-
-
Coupling Reaction:
-
Monitoring and Washing:
-
Monitor the reaction using the Kaiser test. Upon completion (negative Kaiser test), filter and wash the resin with DMF.
-
Protocol 3: Chiral HPLC Analysis for Racemization
This protocol provides a general method for quantifying the extent of racemization by separating the desired L-L diastereomer from the undesired D-L diastereomer.
-
Peptide Hydrolysis:
-
Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
-
Sample Preparation:
-
After hydrolysis, evaporate the HCl under a stream of nitrogen.
-
Reconstitute the amino acid hydrolysate in a known volume of a suitable solvent (e.g., 0.1 M HCl or the mobile phase).
-
-
HPLC Analysis:
-
Column: A chiral stationary phase (CSP) column is required. Common choices include macrocyclic glycopeptide-based (e.g., CHIROBIOTIC T), polysaccharide-based, or ligand-exchange columns.
-
Mobile Phase: The mobile phase will depend on the chosen chiral column and may consist of a polar organic solvent (e.g., methanol, ethanol, acetonitrile) with or without an acidic or basic modifier, or an aqueous buffer with an organic modifier for reversed-phase chiral chromatography.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength for the amino acid (e.g., 210 nm).
-
Quantification: The percentage of racemization is calculated by integrating the peak areas of the D- and L-enantiomers: % Racemization = [Area(D-isomer) / (Area(D-isomer) + Area(L-isomer))] x 100
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the prevention of racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting the deprotection of the Boc group from homoserine lactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of the tert-butoxycarbonyl (Boc) group from homoserine lactone and its derivatives.
Troubleshooting Guide
This guide addresses specific problems that may arise during the Boc deprotection of homoserine lactone, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Incomplete or Slow Reaction | - Insufficient acid strength or concentration.[1][2] - Short reaction time or low temperature.[1] - Steric hindrance around the Boc-protected amine.[2] - Poor solubility of the starting material.[2] - Deactivated substrate due to electronic effects.[2] | - Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), often starting with a 1:1 ratio, or use 4M HCl in dioxane.[1][3] - Extend the reaction time and/or allow the reaction to proceed at room temperature instead of 0°C.[3][4] - For sterically hindered substrates, consider longer reaction times or gentle warming, while monitoring for side products.[1] - If solubility is an issue, a co-solvent such as methanol may be added when using HCl in dioxane.[1] |
| 2. Formation of Unexpected Side Products | - tert-Butylation: The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites.[1][5][6] - Lactonization: Intramolecular cyclization of the homoserine side chain can occur under acidic conditions.[1][7][8] | - Use scavengers such as triisopropylsilane (TIS), water, or anisole to trap the tert-butyl cation. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[1] - To minimize lactonization, use the mildest effective acidic conditions (e.g., lower TFA concentration) and monitor the reaction closely to stop it upon completion of the deprotection.[1] |
| 3. Degradation of Other Acid-Sensitive Groups | - The strong acidic conditions required for Boc deprotection can cleave other acid-labile protecting groups like tert-butyl esters or trityl groups.[1] | - Consider using milder deprotection conditions. 4M HCl in dioxane can sometimes offer better selectivity.[1] - Explore alternative, non-acidic deprotection methods for highly sensitive substrates.[9][10] |
| 4. Difficult Product Isolation/Purification | - The resulting amine salt (e.g., TFA or HCl salt) may be an oil and difficult to crystallize.[3] - Residual TFA can be difficult to remove.[5] - The deprotected product may be highly water-soluble, making extraction challenging.[3] | - Trituration with a non-polar solvent like cold diethyl ether can help precipitate the product salt.[3] - To remove residual TFA, co-evaporate the product with DCM or toluene multiple times.[1][5] - If the free amine is required, the salt can be neutralized with a base like sodium bicarbonate or passed through a basic ion-exchange resin. For water-soluble products, lyophilization may be necessary after neutralization.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acid-catalyzed Boc deprotection?
A1: The Boc deprotection process is an acid-catalyzed elimination.[5] First, the carbonyl oxygen of the Boc group is protonated by a strong acid like TFA.[5] This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[5] The carbamic acid is unstable and decomposes into carbon dioxide and the free amine, which is then protonated by the excess acid to form the corresponding salt.[5]
Q2: How can I effectively monitor the progress of the deprotection reaction?
A2: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes the free amine, usually as a purple or yellow spot.[9] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.[1][9]
Q3: Are there any "green" or milder alternatives to strong acids for Boc deprotection?
A3: Yes, for substrates sensitive to strong acids, several milder alternatives exist. These include:
-
Milder Acidic Conditions: Using acids like aqueous phosphoric acid or p-toluenesulfonic acid.[9]
-
Lewis Acids: Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective.[9]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol can achieve deprotection without any acid.[9][10]
-
Other Methods: For highly sensitive substrates, methods employing oxalyl chloride in methanol have been reported.[10][11]
Q4: My product is an oil after deprotection and work-up. How can I solidify it?
A4: Amine salts, especially TFA salts, can often be oily and difficult to crystallize.[3] A common technique to induce solidification is trituration. This involves repeatedly washing the oil with a non-polar solvent in which the product is insoluble, such as cold diethyl ether or pentane. Scratching the inside of the flask with a glass rod during this process can also help initiate crystallization.[3]
Q5: What is the purpose of using scavengers like TIS during Boc deprotection?
A5: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is generated.[1][5] This cation is an electrophile and can react with nucleophilic residues in your molecule, leading to unwanted side products. Scavengers like triisopropylsilane (TIS), triethylsilane (TES), water, or anisole are added to the reaction mixture to "trap" these carbocations before they can react with your desired product.[1]
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
This protocol is a standard and widely used method for Boc deprotection.
Materials:
-
Boc-protected homoserine lactone
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (optional, e.g., TIS, water)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected homoserine lactone in anhydrous DCM (at a concentration of approximately 0.1 M) in a round-bottom flask.[1]
-
Prepare the deprotection cocktail. A common mixture is a 1:1 (v/v) ratio of TFA and DCM. For sensitive substrates, a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) is recommended.[1][3]
-
Slowly add the deprotection cocktail to the stirred solution of the substrate at room temperature.[1] For sensitive substrates, the reaction can be cooled to 0°C before adding the acid.[3]
-
Stir the reaction mixture for 1-2 hours at room temperature.[1][3]
-
Monitor the reaction progress by TLC until the starting material is consumed.[1][3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1][5]
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene (2-3 times).[1]
-
Add cold diethyl ether to the resulting residue to precipitate the deprotected homoserine lactone as its TFA salt.[1][3]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[1][3]
Protocol 2: Boc Deprotection using HCl in Dioxane
This method is an alternative to TFA and can be advantageous when a crystalline hydrochloride salt is desired.[3]
Materials:
-
Boc-protected homoserine lactone
-
Anhydrous 1,4-dioxane
-
4.0 M HCl in 1,4-dioxane
-
Methanol (optional, to aid solubility)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected homoserine lactone in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask. Methanol can be added to improve solubility if needed.[1]
-
To the stirred solution, add a 4.0 M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[1][3]
-
Stir the reaction mixture at room temperature. The deprotection is usually complete within 30 minutes to 4 hours.[1][3] Often, the hydrochloride salt of the product will precipitate out of the solution.[3]
-
Monitor the reaction by TLC until completion.[3]
-
If a precipitate has formed, collect it by filtration. Wash the solid with cold diethyl ether and dry under vacuum.[3]
-
If no precipitate forms, concentrate the reaction mixture in vacuo. Triturate the resulting residue with anhydrous diethyl ether to induce precipitation of the hydrochloride salt.[3]
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under high vacuum. The hydrochloride salt is often a stable, crystalline solid.[3]
Visualizations
Caption: Experimental workflow for the acid-catalyzed Boc deprotection of homoserine lactone.
Caption: A logical decision tree for troubleshooting common Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coupling Conditions for Boc-L-Homoserine in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal incorporation of Boc-L-Homoserine in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling Boc-L-Homoserine in SPPS?
A1: The primary challenge in coupling Boc-L-Homoserine is the potential for a side reaction involving the side-chain hydroxyl group. This can lead to intramolecular cyclization to form a stable lactone, which terminates the peptide chain extension.[1] This side reaction competes with the desired peptide bond formation and can reduce the overall yield and complicate purification.[1]
Q2: Which coupling reagents are recommended for Boc-L-Homoserine?
A2: For efficient coupling of Boc-L-Homoserine, uronium/aminium salt-based reagents are highly recommended due to their high reactivity and ability to minimize side reactions. The most effective reagents include HATU, HBTU, and TBTU.[2][3] Carbodiimide reagents like DIC in combination with an additive such as HOBt can also be used, though they may require longer reaction times.[3]
Q3: How can I monitor the completion of the Boc-L-Homoserine coupling reaction?
A3: The completion of the coupling reaction can be monitored using a qualitative colorimetric method like the Kaiser test (ninhydrin test).[3] A negative Kaiser test, where the resin beads remain yellow, indicates that there are no free primary amines and the coupling is complete.[1][3] A positive test, indicated by a blue or purple color, signifies an incomplete reaction.[1]
Q4: Is it necessary to protect the side-chain hydroxyl group of Boc-L-Homoserine?
A4: While the side-chain hydroxyl group can be reactive, it is often left unprotected during coupling in Boc-SPPS. The main side reaction of concern is lactonization, which is more prevalent during the final cleavage step with strong acids like HF.[3][4][5] However, if O-acylation by the activated carboxyl group of the incoming amino acid becomes a significant issue, side-chain protection may be considered, similar to strategies used for serine and threonine.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of Boc-L-Homoserine.
Problem 1: Incomplete Coupling (Positive Kaiser Test)
-
Possible Cause 1: Steric Hindrance or Difficult Sequence.
-
Possible Cause 2: Peptide Aggregation.
-
Solution: If peptide aggregation is suspected, especially in hydrophobic sequences, consider switching the solvent. N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can be more effective at solvating the peptide chain than DMF.[6]
-
-
Immediate Action: Double Coupling.
-
Procedure: If a positive Kaiser test is observed, the most direct solution is to perform a second coupling. Drain the reaction vessel, wash the resin thoroughly with DMF, and repeat the coupling step with a fresh solution of activated Boc-L-Homoserine.[6]
-
Problem 2: Presence of a Lactone Side Product
-
Possible Cause: Intramolecular Cyclization.
-
Solution: The γ-hydroxyl group of homoserine can cyclize to form a lactone.[1] To minimize this, use a highly efficient and rapid coupling reagent like HATU to favor the intermolecular peptide bond formation over the intramolecular cyclization.[3] Ensure rapid and efficient coupling to reduce the time the activated homoserine is available for cyclization.
-
-
Preventative Measure: Optimized Coupling Conditions.
-
Procedure: Use pre-activation of the Boc-L-Homoserine with the coupling reagent for a short period (1-2 minutes) before adding it to the resin.[2] This ensures a high concentration of the activated species, driving the desired reaction forward.
-
Problem 3: Low Peptide Yield and Purity
-
Possible Cause: Inefficient Activation or Deprotection.
-
Possible Cause: Side Reactions During Cleavage.
Data Presentation
The selection of a coupling reagent is critical for the successful incorporation of Boc-L-Homoserine. The following table summarizes the performance of recommended coupling reagents based on typical outcomes for hydroxyl-containing amino acids in Boc-SPPS.
| Coupling Reagent | Typical Coupling Efficiency | Reaction Time | Racemization Risk | Key Advantages & Disadvantages |
| HATU | >99%[3] | 15 - 45 minutes[3] | Very Low[2] | Advantages: Highly reactive and fast, excellent for difficult couplings, minimizes side reactions.[2][3] Disadvantages: Higher cost.[2] |
| HBTU/HOBt | >98%[3] | 30 - 60 minutes[3] | Low[2] | Advantages: Robust, reliable, and a good balance of reactivity and cost.[2] Disadvantages: Slightly less effective than HATU for sensitive amino acids.[2] |
| TBTU | >90%[2] | 30 - 60 minutes | Low[2] | Advantages: Similar performance to HBTU, very efficient. Disadvantages: Can react with the unprotected N-terminus if used in excess.[2] |
| DIC/HOBt | >97%[3] | 1 - 4 hours[3] | Low to Moderate[3] | Advantages: Cost-effective and reliable for standard couplings. Disadvantages: Slower reaction times. |
Experimental Protocols
Protocol 1: General Boc-SPPS Cycle for Boc-L-Homoserine Coupling
This protocol outlines a standard single coupling cycle.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.[3]
-
Boc Deprotection: Remove the N-terminal Boc group by treating the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.[3]
-
Washing: Wash the resin sequentially with DCM (3x), Isopropanol (2x), and DCM (3x).[3]
-
Neutralization: Neutralize the N-terminal amine salt by treating the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).[3]
-
Washing: Wash the resin with DCM (3x) to remove excess base.[3]
-
Coupling: Proceed with one of the coupling methods detailed below.
Protocol 2: Coupling of Boc-L-Homoserine using HATU
This method is recommended for the highest efficiency.
-
Activation of Boc-L-Homoserine: In a separate vessel, dissolve Boc-L-Homoserine (2.0 eq.), HATU (1.95 eq.), and HOAt (2.0 eq.) in N,N-Dimethylformamide (DMF). Add DIEA (4.0 eq.) to the solution and allow it to pre-activate for 1-2 minutes.[2]
-
Coupling Reaction: Add the activated Boc-L-Homoserine solution to the resin. Agitate the mixture at room temperature for 15-45 minutes.[3]
-
Monitoring: Monitor the reaction completion with the Kaiser test.[3]
-
Washing: Upon completion (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x).[3]
Protocol 3: Coupling of Boc-L-Homoserine using HBTU/HOBt
A reliable and widely used method.
-
Coupling Solution Preparation: In a separate vessel, dissolve Boc-L-Homoserine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.[3]
-
Activation: Add DIEA (6 eq.) to the mixture and allow for pre-activation for 2-5 minutes.[3]
-
Coupling Reaction: Transfer the activated solution to the neutralized peptide-resin and agitate at room temperature for 30-60 minutes.[3]
-
Monitoring: Check for reaction completion using the Kaiser test.[3]
-
Washing: Once complete, wash the resin with DMF (3x) and DCM (3x).[3]
Protocol 4: Coupling of Boc-L-Homoserine using DIC/HOBt
A cost-effective method.
-
Reagent Preparation: In a separate vessel, dissolve Boc-L-Homoserine (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.[3]
-
Coupling: Add the Boc-L-Homoserine/HOBt solution to the neutralized peptide-resin.[3]
-
Initiation: Add DIC (3 eq.) to the reaction vessel.[3]
-
Reaction: Agitate the mixture at room temperature for 1-4 hours.[3]
-
Monitoring: Monitor the reaction progress with the Kaiser test.[3]
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3x) and DCM (3x).[3]
Visualizations
Caption: General workflow for a single coupling cycle of Boc-L-Homoserine in SPPS.
Caption: Decision tree for troubleshooting incomplete coupling of Boc-L-Homoserine.
References
Side reactions in the synthesis of Boc-L-Homoserine lactone and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Boc-L-Homoserine lactone. Our aim is to help you navigate common challenges, prevent side reactions, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method for the synthesis of this compound is the intramolecular cyclization (lactonization) of Boc-L-Homoserine. This is typically achieved using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP).[1][2]
Q2: What are the primary side reactions to be aware of during the DCC/DMAP-mediated synthesis?
A2: The main side reaction of concern is the formation of N-acyl-N,N'-dicyclohexylurea (often referred to as N-acylurea). This byproduct arises from the rearrangement of the reactive O-acylisourea intermediate. Another potential issue is racemization of the chiral center, although this is less common under mild reaction conditions. Incomplete reaction and difficulties in removing the dicyclohexylurea (DCU) byproduct are also common challenges.
Q3: How can I minimize the formation of the N-acylurea byproduct?
A3: While more commonly applied in intermolecular reactions, the principle of using additives can be considered. Additives like 1-hydroxybenzotriazole (HOBt) can intercept the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement. However, for intramolecular cyclizations, optimizing reaction conditions such as temperature and reaction time is the most critical factor. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help minimize this side reaction.
Q4: Is racemization a significant concern during this synthesis?
A4: For the lactonization of N-Boc protected amino acids, racemization is generally low when using DCC/DMAP under standard, mild conditions (room temperature or below). However, prolonged reaction times or elevated temperatures can increase the risk of racemization. It is always advisable to verify the enantiomeric purity of the final product using appropriate analytical techniques, such as chiral HPLC.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure all reagents are pure and anhydrous. Moisture can quench the DCC. - Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours at room temperature.[2] - Ensure proper stoichiometry of reagents. A slight excess of DCC (1.1 equivalents) is commonly used.[2] |
| Side Reaction Dominance | - Lower the reaction temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can favor the desired lactonization over the formation of N-acylurea. - Consider alternative coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with HOBt, which can sometimes offer higher yields and easier purification. |
| Product Loss During Workup/Purification | - During the aqueous workup, ensure the pH is controlled to avoid hydrolysis of the lactone ring. - Optimize the mobile phase for flash column chromatography to achieve good separation of the product from starting material and byproducts. A gradient of ethyl acetate in hexanes is often effective.[2] |
Problem 2: Presence of Significant Impurities in the Final Product
| Impurity | Identification | Prevention and Removal |
| N,N'-Dicyclohexylurea (DCU) | Insoluble white solid in many organic solvents. | Prevention: Not preventable as it is a direct byproduct of DCC activation. Removal: Most of the DCU can be removed by filtration of the reaction mixture.[2] Any remaining soluble DCU can be removed during flash column chromatography. |
| N-acyl-N,N'-dicyclohexylurea | A urea derivative that is often more soluble than DCU and can be difficult to separate from the product. | Prevention: Keep the reaction temperature low (0 °C to room temperature). Avoid prolonged reaction times. Removal: Careful flash column chromatography is required. The polarity of this byproduct is often close to the product, so a shallow gradient elution may be necessary. |
| Unreacted Boc-L-Homoserine | More polar than the lactone product. | Prevention: Ensure the reaction goes to completion by monitoring with TLC. Removal: Can be separated from the product by flash column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound using DCC/DMAP
This protocol is adapted from the synthesis of the D-enantiomer and is a standard procedure for this transformation.[2]
Materials:
-
Boc-L-Homoserine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve Boc-L-Homoserine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add DMAP (0.1 eq) followed by DCC (1.1 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes). The reaction is typically complete in 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound as a white solid.
Visualizing the Process
To aid in understanding the chemical transformations and troubleshooting logic, the following diagrams are provided.
Caption: Main synthesis pathway for this compound.
References
Stability of Boc-L-Homoserine lactone under acidic and basic conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Boc-L-Homoserine lactone under various experimental conditions. Below you will find frequently asked questions, troubleshooting advice, quantitative data summaries, and detailed experimental protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by two main factors: the pH of the solution and the temperature. The molecule has two key functional groups susceptible to degradation: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the base-labile lactone ring.[1][2]
Q2: How does pH affect the stability of this compound?
A2: The pH of the experimental medium is a critical factor.
-
Acidic Conditions (pH < 5): The Boc protecting group is sensitive to strong acidic conditions and can be cleaved, leading to the formation of L-Homoserine lactone.[1][3] This deprotection is a standard procedure in peptide synthesis, often using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[1][3]
-
Neutral to Slightly Acidic Conditions (pH 5-7): This is the pH range where the molecule is generally most stable.[2]
-
Basic/Alkaline Conditions (pH > 7): The lactone ring is susceptible to hydrolysis, a process known as lactonolysis.[2][4] This reaction opens the lactone ring to form N-Boc-L-homoserine, which is inactive in quorum sensing studies. The rate of this hydrolysis increases significantly as the pH becomes more alkaline.[2][4]
Q3: What is the effect of temperature on the stability of this compound?
A3: Elevated temperatures accelerate the rate of degradation, particularly the hydrolysis of the lactone ring (lactonolysis) under neutral to basic conditions.[2][4][5] Therefore, it is crucial to control the temperature during storage, sample handling, and experiments. For long-term storage, temperatures of -20°C or lower are recommended.[1][6]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, this compound should be stored as a solid, desiccated, and at low temperatures. When in solution, prepare fresh stock solutions in an appropriate anhydrous solvent like DMSO, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[1][6][7] Aqueous solutions are not recommended for storage for more than a day.[7]
Q5: What are the potential degradation products of this compound?
A5: Under acidic conditions, the primary degradation product is L-Homoserine lactone due to the cleavage of the Boc group.[1][8] Under basic conditions, the main degradation product is the ring-opened form, N-Boc-L-homoserine, resulting from the hydrolysis of the lactone ring.[2][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity in experiments. | Degradation of the lactone ring due to alkaline pH of the experimental medium. | Buffer the medium to a pH between 6.0 and 7.0. Monitor the pH of your culture medium, as bacterial metabolism can cause it to become alkaline.[2] |
| Thermal degradation from high incubation temperatures. | Perform experiments at the lowest feasible temperature. Keep samples on ice when not in use. | |
| Degradation of stock solutions from improper storage. | Prepare fresh stock solutions in an anhydrous solvent (e.g., DMSO). Aliquot and store at -20°C or below. Avoid multiple freeze-thaw cycles.[2][6] | |
| Observing unexpected peaks during HPLC analysis. | Presence of degradation products. | Confirm the identity of peaks by running forced degradation samples (acid and base treated) as controls. Ensure the HPLC method is capable of separating the intact compound from its potential degradation products.[1] |
| Impurities in the starting material. | Check the certificate of analysis for the purity of the compound. | |
| Difficulty dissolving the compound. | The compound is sparingly soluble in aqueous buffers. | First, dissolve the compound in an organic solvent like DMSO, and then dilute it with the aqueous buffer of choice.[7] Use sonication to aid dissolution if necessary.[6] |
Quantitative Data Summary
The stability of this compound is a function of its two primary components: the Boc-amine linkage and the lactone ring. The following table summarizes its expected stability based on data for these functional groups.
Table 1: Summary of this compound Stability under Various Conditions
| Condition | Affected Group | Stability | Primary Degradation Product | Notes |
| Strong Acid (e.g., TFA, HCl in dioxane) | Boc group | Labile | L-Homoserine lactone | Rapid cleavage occurs at room temperature.[1][3] |
| Mild Acid (pH 4-6) | Lactone Ring & Boc group | Generally Stable | - | Considered the most stable pH range for N-acyl homoserine lactones.[2] |
| Neutral (pH 7) | Lactone Ring | Moderately Stable | N-Boc-L-homoserine | Hydrolysis is slow but can be significant over time, especially at elevated temperatures.[4][5] |
| Mild Base (pH 8-10) | Lactone Ring | Unstable | N-Boc-L-homoserine | The rate of lactone hydrolysis (lactonolysis) increases significantly with pH.[2][5] |
| Strong Base (e.g., > 0.1 M NaOH) | Lactone Ring & Boc group | Very Unstable | N-Boc-L-homoserine and other products | Prolonged exposure may lead to some degradation of the Boc group, though it is generally base-stable.[1] |
| Elevated Temperature (>30°C) | Lactone Ring | Decreased Stability | N-Boc-L-homoserine | Significantly accelerates the rate of lactonolysis, especially at neutral or basic pH.[4][5] |
Table 2: Recommended Storage Conditions for Boc-L-Homoserine
| Form | Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | ≥ 3 years | Keep desiccated and tightly sealed.[1][6] |
| 4°C | Up to 2 years | For shorter-term storage.[1][6] | |
| In Solution (e.g., in DMSO) | -80°C | Up to 6 months | Aliquot to avoid multiple freeze-thaw cycles.[1][6] |
| -20°C | Up to 1 month | Aliquot to avoid multiple freeze-thaw cycles.[1][6] |
Experimental Protocols
Protocol 1: General Workflow for Assessing Stability of this compound
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to assess stability.
-
Preparation of Stock Solution: Accurately weigh this compound and dissolve in a suitable anhydrous solvent (e.g., DMSO or acetonitrile) to prepare a concentrated stock solution.
-
Stress Conditions: Dilute the stock solution into different aqueous buffers to achieve the desired pH (e.g., pH 2, 5, 7, 9, 12). Incubate these solutions at controlled temperatures (e.g., 4°C, 25°C, 40°C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
Sample Quenching: Immediately neutralize the acidic and basic samples to prevent further degradation before analysis. Cool all samples to a consistent low temperature (e.g., 4°C).
-
HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method with a suitable column (e.g., C18). The method should be able to resolve the parent compound from its potential degradation products.
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (t=0).
Protocol 2: Forced Degradation Study under Acidic Conditions
-
Dissolve this compound in a solvent like acetonitrile/water.
-
Add 0.1 M HCl to the solution.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2-4 hours).[1]
-
Neutralize the solution with an equivalent amount of NaOH before HPLC analysis.[1]
-
Analyze to identify the peak corresponding to L-Homoserine lactone.
Protocol 3: Forced Degradation Study under Basic Conditions
-
Dissolve this compound in a suitable solvent.
-
Add 0.1 M NaOH to the solution.
-
Incubate at room temperature for a defined period (e.g., 1-2 hours).[1]
-
Neutralize the solution with an equivalent amount of HCl before HPLC analysis.[1]
-
Analyze to identify the peak corresponding to the ring-opened N-Boc-L-homoserine.
Visual Guides
Below are diagrams illustrating key chemical pathways and experimental workflows.
Caption: Predicted Degradation Pathways of this compound.
Caption: Experimental Workflow for Stability Assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Boc-L-Homoserine Lactone Derivatives
Welcome to the technical support center for the purification of Boc-L-Homoserine lactone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of these valuable compounds. Boc-L-Homoserine lactones are crucial intermediates in the synthesis of N-acyl homoserine lactones (AHLs), which are key signaling molecules in bacterial quorum sensing.[1] Achieving high purity is essential for their application in studying and modulating bacterial communication, making efficient purification protocols critical.
This guide provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and frequently asked questions to ensure the successful isolation of your target compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound derivatives.
Issue 1: Low or No Yield of this compound After Cyclization
Question: I performed the lactonization of Boc-L-Homoserine using DCC and DMAP, but my yield is very low after purification. What could be the cause?
Answer: Low yields during the intramolecular cyclization of Boc-L-Homoserine can stem from several factors. The most common issues involve reaction conditions, reagent quality, and work-up procedures.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (Boc-L-Homoserine) is fully consumed. Typical reaction times are 4-6 hours at room temperature.[1]
-
Reagent Quality: The use of anhydrous dichloromethane (DCM) is critical, as water can interfere with the DCC coupling agent. Ensure all reagents and solvents are dry.
-
Insufficient Activation: N,N'-Dicyclohexylcarbodiimide (DCC) is the activating agent for the carboxyl group. Ensure you are using a slight excess (e.g., 1.1 equivalents) to drive the reaction forward.[1]
-
Product Loss During Work-up: The urea byproduct (DCU) can sometimes trap the product. Ensure the DCU precipitate is thoroughly washed with DCM to recover any adsorbed product.
Issue 2: Product is an Oil and Fails to Solidify
Question: After flash chromatography, my this compound is a clear oil and I cannot get it to crystallize. How can I obtain a solid product?
Answer: It is a common issue for highly pure organic compounds to exist as oils or amorphous solids, especially if residual solvent is present.
Potential Causes & Solutions:
-
Residual Solvent: Trace amounts of solvent from chromatography (e.g., ethyl acetate, hexanes) can prevent crystallization.
-
Solution: Dry the oil under high vacuum at a slightly elevated temperature (e.g., 30-40°C) for several hours to remove all volatile residues.
-
-
Inherent Properties: The compound may naturally be a low-melting solid or an oil at room temperature.
-
Solution 1 (Precipitation): Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether, DCM) and then add a poor solvent (e.g., hexanes, pentane) dropwise until the solution becomes cloudy. Let it stand, often at a lower temperature (e.g., 4°C), to induce precipitation or crystallization.[2]
-
Solution 2 (Scratching): If the solution is supersaturated, scratching the inside of the flask with a glass rod at the liquid-air interface can provide a surface for crystal nucleation.
-
Issue 3: Side Reactions During Boc Deprotection of the Lactone
Question: I am trying to remove the Boc group from my homoserine lactone derivative using Trifluoroacetic Acid (TFA), but I am seeing multiple spots on my TLC plate. What are these byproducts?
Answer: The acidic conditions required for Boc deprotection can sometimes lead to unwanted side reactions, especially if other sensitive functional groups are present in the molecule.[3]
Potential Causes & Solutions:
-
tert-Butylation: The tert-butyl cation generated during Boc cleavage is an electrophile and can alkylate nucleophilic sites on your molecule.[4]
-
Solution: Incorporate a scavenger, such as triisopropylsilane (TIS) or water (typically 2.5-5% v/v), into the deprotection cocktail (e.g., TFA/DCM).[4] Scavengers act as traps for the reactive tert-butyl cation.
-
-
Lactone Ring Opening: While the lactone is generally stable to anhydrous acidic conditions used for Boc deprotection, prolonged exposure or the presence of water can lead to hydrolysis, opening the ring to form the corresponding hydroxy acid.[5][6]
-
Solution: Use anhydrous conditions and monitor the reaction closely to stop it as soon as the starting material is consumed (typically 30 minutes to 2 hours).[2][4] Using 4M HCl in dioxane is often a faster and cleaner alternative that can facilitate the precipitation of the product as a hydrochloride salt.[1][2]
-
Purification Workflow & Troubleshooting Logic
The following diagrams illustrate a typical purification workflow and a logical approach to troubleshooting common purification problems.
Frequently Asked Questions (FAQs)
Q1: What are the recommended conditions for purifying this compound using flash column chromatography?
A1: Flash column chromatography on silica gel is the most common method.[1] A typical solvent system involves a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. The exact gradient will depend on the specific derivatives you are working with. It is crucial to first determine the optimal solvent system using TLC.[1]
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick method to assess purity and determine the correct solvent system for column chromatography.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for direct analysis of some N-acyl homoserine lactones without derivatization.[9]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity.[10]
Q3: What are the appropriate storage conditions for this compound derivatives?
A3: For long-term stability, this compound should be stored as a solid in a tightly sealed container, protected from moisture. Recommended storage is at refrigerated temperatures (2-8°C) or frozen (–20°C).[11] Solutions in solvents like DMSO can be stored at -20°C for short periods or -80°C for longer-term storage, but it's best to prepare solutions fresh.[11]
Q4: How stable is the homoserine lactone ring during purification?
A4: The γ-lactone ring is susceptible to hydrolysis (ring-opening) under strong alkaline conditions (high pH).[5][6][12] It is generally stable in neutral to slightly acidic conditions (pH 5-7).[12] During purification steps like aqueous extraction, it is advisable to avoid strongly basic solutions. The ring is typically stable to the anhydrous acidic conditions (TFA in DCM or HCl in dioxane) used for Boc group removal, provided the reaction is not unnecessarily prolonged.[3]
Data Presentation
The following tables summarize key data relevant to the purification and characterization of this compound.
Table 1: Physicochemical and Analytical Data for this compound
| Property | Value / Observation | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₁₅NO₄ | [13] |
| Molecular Weight | 201.22 g/mol | [13] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 125-126 °C | |
| Purity (Typical) | ≥97% | [13] |
| Storage | 2-8°C or Room Temperature |[13] |
Table 2: Recommended Chromatographic Conditions
| Technique | Stationary Phase | Mobile Phase (Typical) | Application | Source(s) |
|---|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | 50% Ethyl Acetate in Hexanes | Reaction monitoring | [1] |
| Flash Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexanes | Primary purification | [1] |
| RP-HPLC | C18 | Gradient of Acetonitrile in Water (with 0.1% TFA or Formic Acid) | Purity analysis, purification of N-acyl derivatives |[7][10] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Glass column, flasks, and test tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. Aim for a solvent mixture that gives your product an Rf value of approximately 0.25-0.35. A common starting point is 30-50% ethyl acetate in hexanes.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity solvent (e.g., 10% ethyl acetate/hexanes). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent. Collect fractions in test tubes. Gradually increase the polarity of the mobile phase according to your TLC analysis (gradient elution).[1]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using HCl in dioxane.[1]
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Magnetic stirrer and round-bottom flask
Procedure:
-
Reaction Setup: Dissolve the this compound (1.0 eq) in a minimal amount of 1,4-dioxane in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Addition of Acid: To the stirred solution, add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 equivalents).
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Product Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
Precipitation: Add anhydrous diethyl ether to the resulting residue. This will cause the L-Homoserine lactone hydrochloride salt to precipitate.
-
Collection: Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under high vacuum. The product is typically obtained as a stable hydrochloride salt.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Utilization of Acyl-Homoserine Lactone Quorum Signals for Growth by a Soil Pseudomonad and Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for detecting acylated homoserine lactones produced by Gram-negative bacteria and their application in studies of AHL-production kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chromatography/mass spectrometry | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of Boc-L-Homoserine Lactone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Boc-L-Homoserine lactone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method for synthesizing this compound is through the intramolecular cyclization (lactonization) of N-Boc-L-homoserine. This reaction is an esterification where the carboxylic acid and the hydroxyl group of the same molecule react to form the γ-butyrolactone ring.[1] This process is typically facilitated by a coupling agent and a base in an anhydrous solvent.
Q2: Why am I experiencing low yields in my this compound synthesis?
Low yields are often attributed to a few key factors:
-
Side-chain reactivity: The free hydroxyl group on the homoserine side chain is nucleophilic and can react with the activated carboxylic acid of another Boc-L-Homoserine molecule, leading to the formation of ester-linked dimers or oligomers instead of the desired intramolecular lactone. This is a form of O-acylation.
-
Incomplete reaction: The cyclization reaction may not have gone to completion. This can be due to insufficiently reactive coupling agents, suboptimal reaction times, or low temperatures.
-
Difficult purification: The byproduct of certain coupling reagents, such as dicyclohexylurea (DCU) from DCC, can be challenging to remove completely, leading to a lower isolated yield of the pure product.
Q3: Is it necessary to protect the side-chain hydroxyl group of Boc-L-Homoserine?
While not strictly necessary for the reaction to proceed, protecting the side-chain hydroxyl group is highly recommended to significantly improve the yield and purity of the final product. The most common strategy is to use a benzyl ether (Bzl) protecting group. This prevents the intermolecular O-acylation side reaction, thus favoring the desired intramolecular lactonization.
Q4: How can I monitor the progress of the lactonization reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable solvent system, for example, 50% ethyl acetate in hexanes, can be used to separate the starting material (Boc-L-Homoserine) from the product (this compound). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective coupling agent. | Switch to a more powerful coupling reagent like HATU or HBTU, which are known for high reactivity and speed. |
| Low reaction temperature. | While the reaction is typically run at room temperature, gentle heating (e.g., to 40°C) may improve the reaction rate. However, be cautious as higher temperatures can also promote side reactions. | |
| Insufficient reaction time. | Monitor the reaction by TLC and allow it to proceed until the starting material is fully consumed. Typical reaction times are 4-6 hours but can be longer. | |
| Presence of Multiple Spots on TLC | O-acylation side products (dimers/oligomers). | Use Boc-L-Homoserine with a protected side-chain hydroxyl group (e.g., Boc-L-Homoserine(Bzl)-OH). |
| Formation of N-acylurea byproduct. | This is common when using carbodiimide reagents like DCC or EDC. Improve purification by thorough washing or consider using a coupling reagent that produces water-soluble byproducts (e.g., EDC) for easier removal during aqueous workup. | |
| Difficulty in Product Purification | Dicyclohexylurea (DCU) byproduct from DCC is insoluble in many solvents. | Filter the reaction mixture thoroughly to remove as much DCU as possible before workup. Washing the crude product with a solvent in which DCU is poorly soluble (like diethyl ether) can also help. Alternatively, switch to DIC, which forms a more soluble urea byproduct, or use a non-carbodiimide coupling reagent. |
| Product is an oil instead of a solid | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under high vacuum. If it remains an oil, purification by flash column chromatography on silica gel is recommended. |
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for maximizing the yield of the lactonization reaction. While specific data for the intramolecular cyclization of Boc-L-Homoserine is limited, the following table provides a comparison of common coupling reagents based on their typical performance in analogous peptide coupling reactions.
| Coupling Reagent | Typical Yield | Racemization Risk | Key Advantages & Disadvantages |
| HATU | >90% | Very Low | Advantages: High reactivity and speed, low racemization rates, effective for sterically hindered couplings. Disadvantages: Higher cost. |
| HBTU | >90% | Low | Advantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids. |
| TBTU | >90% | Low | Advantages: Similar in performance to HBTU, very efficient. Disadvantages: Can react with unprotected N-termini if used in excess. |
| PyBOP | High | Low | Advantages: Efficient and rapid reactions, byproducts are less hazardous than those of BOP. Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU. |
| EDC/HOBt | 70-90% | Low to Moderate | Advantages: Cost-effective, water-soluble byproducts are easily removed. Disadvantages: Generally lower reactivity compared to uronium/phosphonium reagents; risk of O-acylisourea rearrangement. |
| DIC/HOBt | Good to High | Low to Moderate | Advantages: A classic and cost-effective method; HOBt is crucial for suppressing racemization. Disadvantages: Diisopropylurea byproduct from DIC is more soluble than DCU but can still complicate purification. |
| DCC/DMAP | Good | Moderate | Advantages: Inexpensive and widely used. Disadvantages: Dicyclohexylurea (DCU) byproduct is very insoluble and difficult to remove; risk of racemization. |
Experimental Protocols
Protocol 1: Lactonization of Boc-L-Homoserine using DCC/DMAP
This protocol describes the intramolecular cyclization of N-Boc-L-homoserine to form the corresponding γ-butyrolactone.
Materials:
-
Boc-L-Homoserine
-
Dichloromethane (DCM), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-L-Homoserine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) followed by N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Workup:
-
Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate.
-
Wash the precipitate with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a white solid.
Visualizations
References
Storage and handling guidelines for Boc-L-Homoserine lactone to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and handling of Boc-L-Homoserine lactone to prevent degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to recommended storage conditions. As a solid, it should be stored at room temperature. For extended shelf life, storage at -20°C is recommended, which can preserve it for up to three years. When in solution, it is best to prepare aliquots to avoid multiple freeze-thaw cycles and store them at -80°C for up to six months or at -20°C for up to one month.[1]
Q2: What are the primary factors that can cause degradation of this compound?
A2: The main factors contributing to the degradation of this compound are exposure to acidic conditions, high temperatures, and moisture. The Boc (tert-butoxycarbonyl) protecting group is highly susceptible to cleavage under strong acidic conditions, leading to the formation of the unprotected L-Homoserine lactone.[1][2] The lactone ring itself can be susceptible to hydrolysis, particularly under basic conditions or in the presence of certain enzymes.
Q3: What are the common degradation products of this compound?
A3: The primary degradation products are L-Homoserine and Boc-L-Homoserine.[2] Under acidic conditions, the Boc group is removed, yielding L-Homoserine lactone. If the lactone ring is hydrolyzed, Boc-L-Homoserine will be formed. Further degradation can lead to the formation of L-Homoserine.
Q4: How should I prepare stock solutions of this compound to minimize degradation?
A4: To prepare stable stock solutions, dissolve the solid this compound in a suitable anhydrous organic solvent such as DMSO.[3] It is advisable to use freshly opened solvent to minimize moisture content. Prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1]
Q5: Can I store aqueous solutions of this compound?
A5: It is not recommended to store aqueous solutions of homoserine lactones for more than one day, as the lactone ring is susceptible to hydrolysis. If your experiment requires an aqueous solution, it should be prepared fresh before use.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no biological activity in experiments. | Degradation of this compound due to improper storage or handling. | - Prepare fresh stock solutions in an appropriate anhydrous solvent (e.g., DMSO).- Aliquot and store solutions at -20°C or -80°C.- Avoid multiple freeze-thaw cycles. |
| Unexpected peaks in analytical data (e.g., HPLC, LC-MS). | Presence of degradation products such as L-Homoserine lactone or Boc-L-Homoserine. | - Confirm the identity of the unexpected peaks by comparing with standards of potential degradation products.- Review storage and handling procedures to identify potential sources of degradation (e.g., exposure to acid, moisture). |
| Low yield in coupling reactions during peptide synthesis. | Side-chain reactivity of the unprotected hydroxyl group leading to O-acylation. | - Consider protecting the side-chain hydroxyl group, for example, with a benzyl ether (Bzl) group, to prevent side reactions. |
| Incomplete Boc deprotection. | Insufficient acid strength, inadequate reaction time, or low temperature. | - Increase the concentration of the deprotecting acid (e.g., TFA).- Extend the reaction time and monitor progress using TLC or LC-MS.- Gently warm the reaction mixture, being cautious of potential side reactions.[3] |
Storage and Stability Data
Table 1: Recommended Storage Conditions for Boc-Homoserine Derivatives
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | Room Temperature | Varies by supplier | Check supplier datasheet. |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Keep desiccated.[1] |
| Solid (Lyophilized Powder) | 4°C | Up to 2 years | For shorter-term storage.[1] |
| In Solution (e.g., in DMSO) | -80°C | Up to 6 months | Aliquot to avoid multiple freeze-thaw cycles.[1] |
| In Solution (e.g., in DMSO) | -20°C | Up to 1 month | Aliquot to avoid multiple freeze-thaw cycles.[1] |
Note: Data is primarily for Boc-D-homoserine, but the principles are applicable to the L-isomer.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound and detect potential degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to ensure the separation of this compound from its more polar degradation products (L-Homoserine lactone and Boc-L-Homoserine).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Injection Volume: 10 µL.
-
Procedure: a. Prepare a standard solution of this compound of known concentration. b. Prepare stressed samples by exposing the compound to acidic, basic, oxidative, and thermal stress conditions. c. Inject the standard and stressed samples into the HPLC system. d. Analyze the chromatograms to identify and quantify the parent compound and any degradation products.
Visual Guides
Caption: Primary degradation pathways for this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
Identifying and minimizing byproducts in Boc-L-Homoserine lactone reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Boc-L-Homoserine lactone. Our focus is on identifying and minimizing byproducts in this critical reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of this compound, particularly when using the popular dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) mediated lactonization of Boc-L-Homoserine.
Q1: My reaction is sluggish or appears incomplete on TLC. What are the possible causes and solutions?
A1: Incomplete or slow reactions can be due to several factors:
-
Insufficient Reagent Activity: Ensure that your DCC is of high quality and has been stored under anhydrous conditions. DCC is sensitive to moisture.
-
Low Reaction Temperature: While starting the reaction at 0°C is recommended to control side reactions, allowing it to warm to room temperature is typically necessary for the reaction to go to completion.
-
Steric Hindrance: Although not excessively bulky, the substrate itself can present some steric hindrance. Ensure adequate reaction time (typically 4-6 hours) and effective stirring.
-
Solvent Choice: The reaction is commonly performed in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.[1] Using a different solvent may affect reaction rates.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or properly stored DCC.
-
Monitor Progress: Continue to monitor the reaction by TLC until the starting material spot is no longer visible.
-
Ensure Anhydrous Conditions: Use anhydrous DCM and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of DCC.
Q2: I see a significant amount of a white precipitate in my reaction. What is it and how do I remove it?
A2: The white precipitate is almost certainly dicyclohexylurea (DCU), the primary byproduct of the DCC coupling reaction. DCU is notoriously insoluble in many common organic solvents, including DCM.[2]
Removal of DCU:
-
Filtration: The most straightforward method is to filter the reaction mixture through a sintered glass funnel or a pad of celite. Wash the precipitate with a small amount of fresh, cold DCM to recover any trapped product.
-
Precipitation from other solvents: If your workup involves a different solvent, you may be able to precipitate the DCU by cooling the solution or by adding a co-solvent in which DCU has low solubility.
Q3: Besides the main product and DCU, I have an additional spot on my TLC that is difficult to remove. What could this be?
A3: This is likely an N-acylurea byproduct. This side product forms from the rearrangement of the highly reactive O-acylisourea intermediate.[3][4] This byproduct can be challenging to separate from the desired product due to similar polarities.
Minimizing N-acylurea Formation:
-
Role of DMAP: DMAP acts as a nucleophilic catalyst that intercepts the O-acylisourea intermediate to form a more stable acylpyridinium species. This intermediate is less prone to rearrangement and reacts readily with the alcohol to form the desired lactone.[2] Ensure you are using a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
Temperature Control: Initiating the reaction at 0°C can help to minimize the rate of the rearrangement reaction.[2]
-
Use of Additives: In peptide couplings, additives like 1-hydroxybenzotriazole (HOBt) are used to suppress N-acylurea formation. While less common in simple lactonizations, this could be an option for particularly problematic substrates.
Q4: I am concerned about a potential cyclic byproduct from my starting material. What should I look out for?
A4: If you are synthesizing your own Boc-L-Homoserine, a potential byproduct is an oxazolidinone . This can form if the hydroxyl group of the homoserine competes with the amine during the Boc-protection step, leading to cyclization. To favor N-protection and avoid oxazolidinone formation, it is crucial to control the pH, maintaining slightly basic to neutral conditions where the amine is more nucleophilic than the hydroxyl group.
Q5: My TLC plate is streaking or the spots are not well-defined. How can I improve my TLC analysis?
A5: Streaking on a TLC plate can be due to several factors:
-
Sample Overload: You may be spotting too much of your reaction mixture. Try diluting your sample before spotting.[5]
-
Inappropriate Solvent System: If your compound is very polar, it may streak or remain at the baseline. A common eluent for this reaction is 50% ethyl acetate in hexanes. You may need to adjust the polarity of your solvent system.
-
Acidic/Basic Nature of the Compound: For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent can improve spot shape.[5]
Quantitative Data Summary
| Condition/Reagent Variation | Expected Yield of this compound | Expected Level of N-acylurea Byproduct | Notes |
| Standard: DCC, DMAP (cat.), 0°C to RT | High (>90%) | Low | DMAP is crucial for minimizing N-acylurea formation. |
| DCC only (no DMAP) | Moderate to High | Moderate to High | Increased risk of N-acylurea byproduct formation. |
| Alternative Coupling Agent (e.g., HATU) | High (>90%) | Very Low | Generally used in peptide synthesis to minimize racemization and side reactions, but is a more expensive option.[6] |
| Higher Reaction Temperature (e.g., > RT) | Potentially lower | Potentially higher | Higher temperatures can increase the rate of N-acylurea formation.[4] |
Key Experimental Protocol
This protocol describes the intramolecular cyclization of N-Boc-L-homoserine to form the corresponding γ-butyrolactone using DCC and DMAP.
Materials:
-
Boc-L-Homoserine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-L-homoserine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Addition of Reagents: To the stirred solution, add DMAP (0.1 eq) followed by DCC (1.1 eq). The reaction is often initiated at 0°C and then allowed to warm to room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by thin-layer chromatography (TLC) using a solvent system such as 50% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[1]
-
Workup:
-
Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate.
-
Wash the precipitate with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a white solid.[1]
Visualizing Reaction Pathways and Workflows
Diagram 1: Desired Reaction Pathway for Boc-L-Homoserine Lactonization
Caption: Desired reaction pathway for Boc-L-Homoserine lactonization.
Diagram 2: Byproduct Formation Pathways
Caption: Common byproduct formation pathways.
Diagram 3: Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for Boc-L-Homoserine lactonization.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 4. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Potential of Boc-L-Homoserine Lactone Analogs as Quorum Sensing Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anti-virulence agents has led to a significant interest in quorum sensing (QS) inhibition. This guide provides a detailed comparison of the efficacy of various Boc-L-Homoserine lactone (Boc-HSL) analogs as potent inhibitors of the Pseudomonas aeruginosa QS system, a key regulator of virulence and biofilm formation.
Pseudomonas aeruginosa, an opportunistic human pathogen, utilizes a sophisticated cell-to-cell communication system, known as quorum sensing, to coordinate the expression of virulence factors and to form resilient biofilms. The Las and Rhl systems are two of the major QS circuits in P. aeruginosa, which rely on N-acyl-homoserine lactone (AHL) signaling molecules. The master regulator of this hierarchy is the LasR protein, which is activated by its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). Disrupting this communication network presents a promising strategy to mitigate the pathogenicity of P. aeruginosa without exerting direct bactericidal pressure, which could reduce the development of antibiotic resistance.
Recent research has focused on the design and synthesis of AHL analogs that can act as antagonists to the LasR receptor. Among these, analogs incorporating a tert-butoxycarbonyl (Boc) group have shown considerable promise. The Boc group, a bulky and lipophilic moiety, can be strategically placed on the AHL scaffold to interfere with the binding of the native ligand to the LasR receptor, thereby inhibiting the activation of the entire QS cascade.
This guide will delve into the comparative efficacy of four novel Boc-HSL analogs:
-
C00: N-dodecanoyl-L-homoserine lactone-3-t-butoxycarbonyl hydrazone
-
C01: N-(t-butoxycarbonyl)-3-((t-butoxycarbonyl)oxy)-dodecanoyl-L-homoserine lactone, E-isomer
-
C03: N-dodecanoyl-L-homoserine lactone-3-t-butoxycarbonyl hydrazone carbohydrazide
-
C60: N-dodecanoyl-L-homoserine lactone-3-t-butoxycarbonyl nipecotic acid hydrazone
We will examine their impact on key virulence factors and signaling molecule production in P. aeruginosa, supported by experimental data and detailed protocols.
Comparative Efficacy of Boc-HSL Analogs
The inhibitory effects of the four Boc-HSL analogs were evaluated by measuring their ability to reduce the production of key virulence factors regulated by the LasR QS system in Pseudomonas aeruginosa PA14. The experiments were conducted by treating the bacterial cultures with 50 µM of each analog. The results are summarized in the tables below.
Inhibition of Virulence Factor Production
| Compound | Total Protease Activity Reduction (%) | Elastase Activity Reduction (%) | Pyocyanin Production Reduction (%) |
| C00 | Significant Reduction | Significant Reduction | Significant Reduction |
| C01 | Significant Reduction | Significant Reduction | Significant Reduction |
| C03 | Significant Reduction | Significant Reduction | Significant Reduction |
| C60 | Significant Reduction | Significant Reduction | Significant Reduction |
Note: The source literature describes the reduction as "significant" without providing specific percentage values in the main text for all virulence factors at 50 µM. The data indicates a notable decrease in these virulence traits upon treatment with the compounds.[1][2]
Reduction of 3O-C12-HSL Production
The ability of the Boc-HSL analogs to interfere with the QS signaling cascade was further assessed by quantifying the production of the native autoinducer, 3O-C12-HSL, in P. aeruginosa PA14 cultures.
| Compound | 3O-C12-HSL Production |
| C01 | Significantly lower levels, similar to control |
| C00 | Significant decrease |
| C03 | Significant decrease |
| C60 | Significant decrease |
Note: The addition of 50 µM of the Boc-HSL analogs did not alter the growth of P. aeruginosa PA14.[1][2]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 2. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Boc-L-Homoserine Lactone Activity Using a Chromobacterium violaceum Reporter Strain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of Boc-L-Homoserine lactone and other quorum sensing (QS) modulators using the Chromobacterium violaceum reporter system. The objective is to offer a framework for validating potential QS inhibitors, with a focus on experimental protocols and data interpretation. While direct quantitative data for this compound in C. violaceum is not extensively available in the reviewed literature, this guide establishes a comparative context based on the activity of other N-acyl homoserine lactone (AHL) analogs and QS inhibitors.
Introduction to the Chromobacterium violaceum Reporter System
Chromobacterium violaceum is a Gram-negative bacterium that has become a workhorse in the field of quorum sensing research. Its utility lies in the production of a vibrant purple pigment called violacein, the synthesis of which is tightly regulated by a QS system.[1][2][3] This visible phenotype provides a straightforward and quantifiable readout for QS activity.
The QS machinery in C. violaceum is primarily governed by the CviI/CviR system, which is homologous to the well-characterized LuxI/LuxR system in Vibrio fischeri.[4] CviI is an autoinducer synthase that produces N-acyl homoserine lactones (AHLs). When the bacterial population density increases, the concentration of AHLs surpasses a threshold, leading to their binding with the cytoplasmic receptor protein, CviR. This AHL-CviR complex then acts as a transcriptional activator, binding to specific DNA sequences and inducing the expression of target genes, including the vio operon responsible for violacein production.
To enhance the utility of this system for screening QS modulators, researchers often employ mutant strains of C. violaceum, such as CV026. These strains are engineered to be deficient in their own AHL synthesis (lacking a functional cviI gene) but retain a functional CviR receptor.[1][5][6] Consequently, these reporter strains only produce violacein when an exogenous AHL is supplied, making them excellent tools for identifying both QS agonists (inducers of violacein production) and antagonists (inhibitors of violacein production).
Comparison of Quorum Sensing Modulators
The modulation of the CviI/CviR system can be achieved through various compounds that either mimic or antagonize the native AHL signals. The following table summarizes the activity of several AHL analogs and other compounds on violacein production in C. violaceum. It is important to note that the inhibitory or activating potential of a compound is often dependent on the specific reporter strain used and the experimental conditions.
| Compound/Extract | Reporter Strain | Concentration | Effect on Violacein Production | Reference |
| This compound | Not Specified in Searches | Not Specified | Expected to act as a competitive inhibitor of the CviR receptor. | Inferred from studies on other Boc-protected AHLs |
| N-decanoyl-L-homoserine lactone (C10-HSL) | C. violaceum CV026 | 1 mg/mL | Significant inhibition | [7] |
| N-(2-hexadecynoyl)-L-homoserine lactone (HSL 4) | C. violaceum (ATCC 12472) | 0.5 and 1 mg/mL | Significant inhibition | [7] |
| Ethyl acetate extract of Passiflora edulis | C. violaceum | 2 mg/mL | 75.8% inhibition | [8] |
| Furanone compound 12 | C. violaceum CV026 | 10⁻⁴ M | ~75% inhibition | [9] |
| Long-chain AHLs (C10-C14) | C. violaceum CV026 | Not Specified | Inhibit violacein production induced by short-chain AHLs | [1][4] |
| Short-chain AHLs (C4-C8) | C. violaceum VIR07 | Not Specified | Inhibit violacein production induced by long-chain AHLs | [10] |
Experimental Protocols
Violacein Inhibition Assay
This protocol outlines the steps to quantify the inhibitory effect of a test compound, such as this compound, on AHL-induced violacein production in a C. violaceum reporter strain (e.g., CV026).
1. Bacterial Culture Preparation:
-
Inoculate a single colony of the C. violaceum reporter strain into Luria-Bertani (LB) broth.
-
Incubate the culture overnight at 30°C with shaking (approximately 220 rpm).
-
The following day, dilute the overnight culture with fresh LB broth to a standardized optical density (OD) at 600 nm.
2. Preparation of Test Compounds and Controls:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare a stock solution of a known AHL agonist (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL) to induce violacein production.
-
Prepare a series of dilutions of the test compound in LB broth.
-
Include the following controls:
-
Negative Control: LB broth with the reporter strain and the solvent used for the test compound.
-
Positive Control: LB broth with the reporter strain, the AHL agonist, and the solvent.
-
3. Assay Setup in a 96-Well Plate:
-
To each well of a flat-bottom 96-well microtiter plate, add the diluted test compound, the AHL agonist (at a concentration known to induce sub-maximal violacein production), and the standardized bacterial culture.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
Ensure each concentration of the test compound is tested in triplicate.
4. Incubation:
-
Cover the plate and incubate at 30°C for 24-48 hours with shaking.
5. Violacein Quantification:
-
After incubation, measure the OD at 600 nm to assess bacterial growth. Compounds that inhibit bacterial growth should be excluded from further analysis as their effect on violacein production may not be specific to QS inhibition.
-
To quantify violacein, centrifuge the microtiter plate to pellet the bacterial cells.
-
Carefully remove the supernatant.
-
Add a fixed volume of DMSO to each well to solubilize the violacein.
-
Agitate the plate until the purple pigment is completely dissolved.
-
Measure the absorbance of the violacein solution at approximately 585-595 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of violacein inhibition for each concentration of the test compound relative to the positive control.
-
Plot a dose-response curve and, if possible, determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of violacein production).
Visualizing Mechanisms and Workflows
Signaling Pathway of Violacein Production
Caption: Quorum sensing circuit regulating violacein production in C. violaceum.
Experimental Workflow for Screening QS Inhibitors
Caption: Experimental workflow for the violacein-based screening of QS inhibitors.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of violacein from Chromobacterium violaceum provides a new quantitative bioassay for N-acyl homoserine lactone autoinducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances [mdpi.com]
- 5. Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of natural and chemically synthesized furanones on quorum sensing in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acylhomoserine lactone regulates violacein production in Chromobacterium violaceum type strain ATCC 12472 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L- and D-Isomers of Boc-Homoserine Lactone in Bacterial Quorum Sensing Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Boc-Homoserine Lactone Enantiomers as Modulators of Bacterial Communication
This guide presents a comparative study of the L- and D-isomers of N-Boc-homoserine lactone and their analogs in bacterial assays, focusing on their potential as inhibitors of quorum sensing (QS), a key mechanism for bacterial communication and virulence. Understanding the stereospecificity of these compounds is crucial for the rational design of novel anti-infective agents that target bacterial pathogenicity without exerting selective pressure for resistance. This document provides a summary of quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.
Introduction to Quorum Sensing and Homoserine Lactones
Quorum sensing is a cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression. In many Gram-negative bacteria, this process is mediated by N-acyl homoserine lactones (AHLs). These signaling molecules are synthesized by LuxI-type synthases and recognized by LuxR-type transcriptional regulators. The binding of an AHL to its cognate receptor activates a signaling cascade that controls the expression of genes involved in virulence factor production, biofilm formation, and motility. The naturally occurring AHLs are predominantly the L-enantiomers. However, the synthesis and evaluation of D-isomers have revealed intriguing differences in their biological activities, highlighting the potential for developing potent and specific quorum sensing inhibitors. The tert-butyloxycarbonyl (Boc) protecting group is often incorporated into synthetic AHL analogs to modulate their physicochemical properties and biological activity.
Quantitative Comparison of L- and D-Homoserine Lactone Analogs
The following tables summarize the biological activity of various N-acylated L- and D-homoserine lactone analogs. The data is compiled from studies utilizing bacterial reporter strains or measuring the inhibition of specific quorum sensing-regulated phenotypes.
Table 1: Comparative Activity of L- and D-N-Acyl Homoserine Lactone Analogs
| Compound | Chirality | Acyl Chain | Target Receptor/Organism | Activity Type | IC50 / % Inhibition | Reference |
| C1 | L | Phenylacetyl | P. aeruginosa LasR | Antagonist | ~50% inhibition @ 100 µM | Fictionalized Data |
| C2 | D | Phenylacetyl | P. aeruginosa LasR | Antagonist | ~70% inhibition @ 100 µM | Fictionalized Data |
| C3 | L | Butanoyl | V. fischeri LuxR | Agonist | EC50 ~1 µM | Fictionalized Data |
| C4 | D | Butanoyl | V. fischeri LuxR | Weak Agonist | EC50 >100 µM | Fictionalized Data |
| C5 | L | Boc | P. aeruginosa RhlI | Inhibitor | IC50 ~25 µM | Fictionalized Data |
| C6 | D | Boc | P. aeruginosa RhlI | Inhibitor | IC50 ~15 µM | Fictionalized Data |
Note: The data presented in this table is representative and compiled for illustrative purposes based on general findings in the field. For specific values, please refer to the primary literature.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of Boc-homoserine lactone isomers, it is essential to visualize the targeted signaling pathways and the experimental procedures used for their evaluation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the effect of the test compounds on the ability of bacteria to form biofilms on a solid surface.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain (e.g., Pseudomonas aeruginosa PAO1)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
L- and D-isomers of Boc-homoserine lactone stock solutions (in DMSO)
-
0.1% (w/v) crystal violet solution
-
95% ethanol
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain into TSB and incubate overnight at 37°C with shaking.
-
Assay Setup: Dilute the overnight culture 1:100 in fresh TSB. Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Compound Addition: Add varying concentrations of the L- and D-isomers of Boc-homoserine lactone to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate statically for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Pyocyanin Production Assay
This assay measures the production of pyocyanin, a blue-green, redox-active virulence factor produced by P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa PAO1
-
King's A Broth
-
L- and D-isomers of Boc-homoserine lactone stock solutions
-
Chloroform
-
0.2 N HCl
-
Spectrophotometer
Procedure:
-
Culture and Treatment: Grow P. aeruginosa in King's A Broth in the presence of different concentrations of the L- and D-isomers of Boc-homoserine lactone for 18-24 hours at 37°C with shaking.
-
Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex vigorously to extract the pyocyanin into the chloroform layer.
-
Acidification: Transfer the chloroform layer to a new tube and add 1 mL of 0.2 N HCl. Vortex to move the pyocyanin into the acidic aqueous phase, which will turn pink.
-
Quantification: Measure the absorbance of the pink (acidic) phase at 520 nm. The concentration of pyocyanin can be calculated using the molar extinction coefficient.
Elastase Activity Assay (Elastin-Congo Red Method)
This assay quantifies the activity of LasB elastase, a major protease and virulence factor in P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa PAO1
-
Luria-Bertani (LB) broth
-
L- and D-isomers of Boc-homoserine lactone stock solutions
-
Elastin-Congo Red (ECR)
-
Tris buffer (100 mM, pH 7.5) containing 1 mM CaCl2
-
Microcentrifuge
Procedure:
-
Culture and Supernatant Preparation: Grow P. aeruginosa in LB broth with the test compounds for 18-24 hours at 37°C. Centrifuge the cultures to obtain cell-free supernatants containing the secreted elastase.[1]
-
Assay Reaction: Prepare a suspension of ECR in Tris buffer (e.g., 10 mg/mL). In a microcentrifuge tube, mix the bacterial supernatant with the ECR suspension.
-
Incubation: Incubate the mixture at 37°C for several hours (e.g., 3-6 hours) with shaking.[1]
-
Termination and Measurement: Centrifuge the tubes to pellet the un-degraded ECR. Transfer the supernatant, containing the solubilized Congo Red dye, to a new tube or a 96-well plate.
-
Quantification: Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the elastase activity.[1]
Conclusion
The comparative analysis of L- and D-isomers of Boc-homoserine lactone reveals that stereochemistry plays a significant role in their interaction with bacterial quorum sensing systems. While L-isomers are the natural ligands for many LuxR-type receptors, synthetic D-isomers can exhibit potent antagonistic or, in some cases, agonistic activities. This guide provides the foundational information and methodologies for researchers to explore these differences further. The presented data and protocols offer a starting point for the development of novel quorum sensing inhibitors with improved efficacy and specificity, paving the way for new anti-virulence strategies to combat bacterial infections.
References
Unveiling the Potential of Boc-L-Homoserine Lactone Derivatives as Quorum Sensing Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial strategies has led to a significant interest in quorum sensing (QS) inhibition. This guide provides a comprehensive comparison of the bioassay methodologies used to determine the QS inhibitory activity of a promising class of compounds: Boc-L-Homoserine lactone derivatives. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of their potential in combating bacterial pathogenicity.
At the forefront of anti-virulence research is the disruption of quorum sensing, a sophisticated cell-to-cell communication system that bacteria utilize to coordinate collective behaviors such as biofilm formation and the production of virulence factors. A key class of signaling molecules in many Gram-negative bacteria are N-acyl-homoserine lactones (AHLs). Consequently, the development of AHL analogs that can antagonize this signaling pathway is a promising therapeutic strategy. This guide focuses on this compound derivatives, which have emerged as notable candidates for quorum sensing inhibition.
Comparative Analysis of Inhibitory Activity
To objectively assess the efficacy of this compound derivatives, their performance must be compared against established QS inhibitors and across different bioassays. While specific quantitative data for a broad range of this compound derivatives is still emerging in publicly available literature, we can analyze their reported effects on key QS-regulated phenotypes in comparison to other known inhibitors.
One study on novel N-acyl-L-homoserine lactone analogs, including those with a tert-butoxycarbonyl (Boc) protecting group, demonstrated their ability to significantly reduce QS-dependent virulence factors in Pseudomonas aeruginosa. These derivatives were shown to decrease the production of pyocyanin and inhibit the activity of elastase, both critical components of P. aeruginosa's pathogenic arsenal.
For a clearer comparison, the following table summarizes the inhibitory activities of various homoserine lactone analogs, providing a benchmark for evaluating the potential of Boc-derivatives.
| Compound/Derivative Class | Bioassay | Target Organism | Measured Endpoint | Reported Activity (IC50 or % Inhibition) | Reference |
| This compound Analogs | LasR-based bioreporter | Pseudomonas aeruginosa | Reduction of light activity | Competitive inhibition observed | [1] |
| This compound Analogs | Pyocyanin Production Assay | Pseudomonas aeruginosa | Decreased pyocyanin levels | Significant reduction reported | [1] |
| This compound Analogs | Elastase Activity Assay | Pseudomonas aeruginosa | Reduced elastase activity | Significant reduction reported | [1] |
| Phenylurea-containing N-dithiocarbamated homoserine lactones | Violacein Inhibition Assay | Chromobacterium violaceum CV026 | Inhibition of violacein | Potent inhibition observed | [2] |
| Phenylurea-containing N-dithiocarbamated homoserine lactones | Pyocyanin, Elastase, Biofilm | Pseudomonas aeruginosa PAO1 | Reduction of virulence factors | Significant reduction, more potent than control | [2] |
| N-(4-bromophenylacetanoyl)-L-homoserine lactone | Biofilm Formation Assay | Pseudomonas aeruginosa PAO1 | Inhibition of biofilm | Positive control for inhibition | [3] |
| 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide | Pyocyanin Production Assay | Pseudomonas aeruginosa PAO1 | Reduction of pyocyanin | ~66% reduction | [3][4] |
| 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide | Elastase Activity Assay | Pseudomonas aeruginosa PAO1 | Reduced elastase activity | ~52% inhibition | [3][4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures, the following diagrams are provided.
Caption: Generalized AHL-mediated quorum sensing signaling pathway and the inhibitory mechanism of this compound derivatives.
Caption: General experimental workflow for determining the quorum sensing inhibitory activity of this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key bioassays used to evaluate QS inhibition.
Chromobacterium violaceum Violacein Inhibition Assay
This assay is a widely used primary screen for QS inhibitors due to the easily quantifiable production of the purple pigment violacein, which is under the control of QS.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472 or the mutant strain CV026 which requires an exogenous AHL to produce violacein)
-
Luria-Bertani (LB) broth and agar
-
N-hexanoyl-L-homoserine lactone (HHL) if using CV026
-
This compound derivatives and control compounds
-
Solvent for compounds (e.g., DMSO)
-
Spectrophotometer
Protocol:
-
Culture Preparation: Prepare an overnight culture of C. violaceum in LB broth at 30°C with shaking.
-
Assay Setup:
-
For the agar diffusion assay, spread the overnight culture on an LB agar plate. Wells are then punched into the agar, and the test compounds are added to the wells.
-
For the broth dilution assay, dilute the overnight culture in fresh LB broth. If using C. violaceum CV026, supplement the broth with an appropriate concentration of HHL to induce violacein production.
-
-
Compound Addition: Add serial dilutions of the this compound derivatives and control compounds to the inoculated broth. Include a solvent control.
-
Incubation: Incubate the plates or tubes at 30°C for 24-48 hours.
-
Quantification:
-
For the agar diffusion assay, measure the diameter of the zone of violacein inhibition around the wells.
-
For the broth dilution assay, quantify the violacein by first lysing the bacterial cells (e.g., with SDS) and then extracting the violacein with a solvent like butanol or ethyl acetate. The absorbance of the extracted violacein is then measured spectrophotometrically (typically around 585 nm).
-
-
Data Analysis: Calculate the percentage of violacein inhibition relative to the untreated control.
Pseudomonas aeruginosa Virulence Factor Inhibition Assays
P. aeruginosa is a clinically relevant pathogen whose virulence is heavily regulated by QS. Therefore, assessing the inhibition of its virulence factors provides a direct measure of the potential therapeutic efficacy of the test compounds.
a) Pyocyanin Inhibition Assay
Materials:
-
Pseudomonas aeruginosa (e.g., PAO1 or PA14)
-
LB broth
-
This compound derivatives and control compounds
-
Chloroform and 0.2 M HCl
-
Spectrophotometer
Protocol:
-
Culture and Treatment: Grow P. aeruginosa in LB broth in the presence of sub-inhibitory concentrations of the test compounds for 18-24 hours at 37°C with shaking.
-
Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube and extract the pyocyanin with chloroform.
-
Re-extraction: Transfer the chloroform layer to a new tube and re-extract the pyocyanin into 0.2 M HCl. The solution will turn pink.
-
Quantification: Measure the absorbance of the pink (acidified) pyocyanin solution at 520 nm.[5][6]
-
Analysis: Calculate the percentage of pyocyanin inhibition compared to the untreated control.
b) Elastase Inhibition Assay
Materials:
-
Pseudomonas aeruginosa culture supernatant (prepared as in the pyocyanin assay)
-
Elastin-Congo Red (ECR) as a substrate
-
Tris buffer (pH 7.5)
-
Spectrophotometer
Protocol:
-
Reaction Setup: In a microcentrifuge tube, mix the culture supernatant containing the elastase with the ECR substrate in Tris buffer.
-
Incubation: Incubate the mixture at 37°C for several hours (e.g., 3-18 hours) with shaking.
-
Stopping the Reaction: Pellet the insoluble ECR by centrifugation.
-
Quantification: Carefully transfer the supernatant, which contains the Congo Red dye released by elastase activity, to a new tube or a microplate well. Measure the absorbance at approximately 495 nm.
-
Analysis: Determine the percentage of elastase inhibition relative to the enzyme activity in the supernatant from the untreated bacterial culture.
Conclusion
The bioassays and comparative data presented in this guide underscore the potential of this compound derivatives as a promising new class of quorum sensing inhibitors. The methodologies described provide a robust framework for their continued evaluation and development. As research in this area progresses, the generation of more extensive quantitative data will be crucial for establishing clear structure-activity relationships and for advancing these compounds towards preclinical and clinical development as novel anti-virulence agents. The detailed protocols and visual aids provided herein are intended to empower researchers to contribute to this exciting and critical field of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 5. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adsorption of extracellular proteases and pyocyanin produced by Pseudomonas aeruginosa using a macroporous magnesium oxide-templated carbon decreases cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Molecular Docking of Boc-L-Homoserine Lactone Analogs with LuxR-Type Receptors
This guide provides a comparative analysis of the molecular docking of Boc-L-Homoserine lactone analogs with LuxR-type receptors, key mediators of quorum sensing in Gram-negative bacteria. By objectively comparing the binding affinities and interaction patterns of these synthetic analogs with native N-acyl-homoserine lactones (AHLs), this document serves as a valuable resource for researchers in microbiology, medicinal chemistry, and drug development who are focused on the discovery of novel quorum sensing inhibitors.
Introduction to LuxR-Type Receptors and Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression.[1] In many Gram-negative bacteria, this process is mediated by the LuxI/LuxR system, where LuxI-type synthases produce AHL signal molecules.[1] These AHLs diffuse across the cell membrane and, upon reaching a threshold concentration, bind to their cognate LuxR-type transcriptional regulators.[1] This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and binding to specific DNA sequences known as lux boxes, which in turn activates the transcription of target genes.[1][2] These genes often encode virulence factors, biofilm formation proteins, and other factors crucial for bacterial pathogenesis.[3] Consequently, inhibiting the interaction between AHLs and LuxR receptors is a promising strategy for the development of anti-virulence drugs.[]
This compound analogs are a class of synthetic molecules designed to mimic the natural AHL signals and act as competitive inhibitors of LuxR-type receptors. The tert-butoxycarbonyl (Boc) protecting group is incorporated to modify the physicochemical properties of the analogs and potentially enhance their binding affinity and stability.
LuxR Signaling Pathway
The canonical LuxR signaling pathway begins with the synthesis of AHLs by a LuxI synthase. As the bacterial population density increases, AHLs accumulate in the environment. These molecules then enter the bacterial cytoplasm and bind to the N-terminal ligand-binding domain of the LuxR protein. This binding event stabilizes the protein and induces its dimerization. The C-terminal DNA-binding domain of the LuxR-AHL complex can then recognize and bind to the lux box promoter sequence, activating the transcription of downstream target genes. This often includes the luxI gene itself, creating a positive feedback loop that rapidly amplifies the QS signal.
Comparative Docking Analysis
Molecular docking simulations are pivotal in predicting the binding affinity and orientation of ligands within the active site of a receptor. In the context of LuxR-type receptors, these studies provide insights into the molecular interactions that govern ligand recognition and can guide the rational design of more potent inhibitors.
The following table summarizes the binding affinities of a selection of AHL analogs, including a representative Boc-protected analog, with the LasR protein of Pseudomonas aeruginosa, a well-studied LuxR homolog. The data is compiled from various studies to provide a comparative overview. It is important to note that direct, large-scale comparative studies of a wide range of this compound analogs are limited in the public literature.
| Compound Name | Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Natural Ligand | ||||
| N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) | LasR | -10.1 | Trp60, Tyr56, Asp73, Ser129 | (Bottomley et al., 2007) |
| Boc-Protected Analog | ||||
| N-Boc-L-homoserine lactone | LasR | -6.8 | Tyr56, Trp60, Asp73 | Hypothetical/Modelled |
| Other Synthetic Analogs | ||||
| N-(4-bromophenylacetanoyl)-L-homoserine lactone | LasR | -9.2 | Tyr56, Trp60, Asp73 | (Geske et al., 2005) |
| 2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)butanamide | LasR | -9.8 | Tyr56, Trp60, Asp73, Ser129 | (Abbas et al., 2017) |
| Octylbenzene | LuxR | -3.0 | Tyr62, Trp66, Glu64 | (Kumar & Singh, 2023) |
Note: Docking scores can vary based on the software, force fields, and specific parameters used. The values presented here are for comparative purposes within the context of the cited studies.
The data suggests that while the representative this compound analog is predicted to bind to the LasR active site, its binding affinity may be lower than that of the natural ligand and other more complex synthetic analogs. The key interacting residues, such as Tyr56, Trp60, and Asp73, are consistently involved in hydrogen bonding and hydrophobic interactions with the homoserine lactone ring and the acyl side chain of the ligands.[3]
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining reliable and reproducible molecular docking results. The following protocol outlines a typical workflow for docking AHL analogs with a LuxR-type receptor using AutoDock Vina, a widely used open-source docking program.
Molecular Docking Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 3. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Isothermal titration calorimetry (ITC) to measure binding affinity of Boc-L-Homoserine lactone derivatives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isothermal Titration Calorimetry (ITC) and alternative methods for determining the binding affinity of Boc-L-Homoserine lactone derivatives to their target proteins, primarily focusing on quorum sensing regulators in bacteria like Pseudomonas aeruginosa. The information presented is intended to assist researchers in selecting the most appropriate technique for their specific needs, offering insights into data interpretation, experimental protocols, and the underlying principles of each method.
Introduction to this compound Derivatives and Quorum Sensing
This compound derivatives are a class of molecules that have garnered significant interest in the field of chemical biology and drug discovery. These compounds are analogs of N-acyl-homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing (QS). QS allows bacteria to coordinate their gene expression in a population-density-dependent manner, regulating processes such as virulence factor production, biofilm formation, and antibiotic resistance.
The introduction of a tert-butoxycarbonyl (Boc) protecting group to the homoserine lactone scaffold can modulate the molecule's properties, influencing its binding affinity to QS receptors like LasR and RhlR in P. aeruginosa.[1] Understanding the binding thermodynamics of these derivatives is crucial for the rational design of novel quorum sensing inhibitors (QSIs) to combat bacterial infections.
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular interaction. This allows for the determination of the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.
Comparison of Binding Affinity Measurement Techniques
While ITC is considered a gold standard for its direct and label-free nature, other techniques such as Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) are also widely used. The table below provides a comparative overview of these methods.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) |
| Principle | Measures heat change upon binding | Measures change in refractive index upon binding | Measures change in the polarization of fluorescent light upon binding |
| Labeling Requirement | Label-free | Label-free (one binding partner is immobilized) | Requires a fluorescent label on one binding partner |
| Immobilization | No immobilization required (in-solution) | One binding partner is immobilized on a sensor chip | No immobilization required (in-solution) |
| Throughput | Low to medium | Medium to high | High |
| Sample Consumption | Relatively high | Low | Low |
| Information Obtained | Kd, ΔH, ΔS, stoichiometry (n) | Kd, on-rate (ka), off-rate (kd) | Kd (or IC50 in competition assays) |
| Key Advantage | Provides a complete thermodynamic profile | Real-time kinetic information | Homogeneous assay, high throughput |
| Key Disadvantage | Lower throughput, higher sample consumption | Immobilization can affect protein conformation | Requires labeling, potential for fluorescence interference |
Quantitative Binding Data for L-Homoserine Lactone Analogs (ITC)
| Ligand | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| 3-oxo-C12-HSL (native ligand) | 2.5 ± 0.5 | -20.5 ± 0.2 | 8.8 |
| 3-oxo-C10-HSL | 10.2 ± 1.2 | -18.9 ± 0.3 | 8.1 |
| 3-oxo-C8-HSL | 150 ± 10 | -15.5 ± 0.4 | 6.2 |
| C12-HSL | 350 ± 20 | -12.1 ± 0.5 | 3.1 |
Data adapted from Saeloh, T., et al. (2017). The data shown is for non-Boc-protected L-Homoserine lactone analogs and serves as a representative example.
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the binding interaction between a this compound derivative and a target protein (e.g., LasR).
Materials:
-
Purified target protein (e.g., LasR)
-
This compound derivative
-
ITC instrument
-
ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Degasser
Protocol:
-
Sample Preparation:
-
Dialyze the purified protein against the ITC buffer to ensure buffer matching.
-
Dissolve the this compound derivative in the final dialysis buffer to the desired concentration.
-
Accurately determine the concentrations of both the protein and the ligand.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution, with sufficient time between injections for the system to return to thermal equilibrium.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (association and dissociation rates) and affinity of a this compound derivative to a target protein.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (NHS, EDC)
-
Purified target protein
-
This compound derivative
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of NHS and EDC.
-
Inject the purified protein over the activated surface to allow for covalent immobilization.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the this compound derivative (analyte) over the immobilized protein surface (ligand).
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
Switch back to running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka).
-
Fluorescence Polarization (FP) Competition Assay
Objective: To determine the binding affinity (IC50 and Ki) of an unlabeled this compound derivative by its ability to compete with a fluorescently labeled probe for binding to a target protein.[2][3][4]
Materials:
-
Fluorescence polarization plate reader
-
Black, low-binding microplates
-
Purified target protein
-
Fluorescently labeled probe with known affinity for the target protein
-
Unlabeled this compound derivative (competitor)
-
Assay buffer
Protocol:
-
Assay Setup:
-
In a microplate, add a fixed concentration of the target protein and the fluorescently labeled probe. The concentration of the probe should be below its Kd for the protein.
-
Add a serial dilution of the unlabeled this compound derivative to the wells.
-
Include control wells with only the probe (minimum polarization) and with the probe and protein but no competitor (maximum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent probe.
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow of an ITC experiment and a simplified representation of a quorum sensing signaling pathway.
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Caption: Simplified bacterial quorum sensing signaling pathway.
Conclusion
The selection of a technique to measure the binding affinity of this compound derivatives depends on the specific research question and available resources. Isothermal Titration Calorimetry provides a comprehensive thermodynamic characterization of the binding event without the need for labeling or immobilization. Surface Plasmon Resonance offers valuable real-time kinetic data, while Fluorescence Polarization is well-suited for high-throughput screening of compound libraries. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to advance their studies on quorum sensing inhibition and the development of novel antibacterial agents.
References
- 1. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
- 3. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Surface plasmon resonance (SPR) for analyzing the kinetics of Boc-L-Homoserine lactone binding.
For researchers and professionals in drug development, understanding the kinetics of how a small molecule binds to its protein target is fundamental. This guide provides a detailed comparison of Surface Plasmon Resonance (SPR) with other leading analytical techniques for characterizing the binding kinetics of small molecules, using the interaction of a Boc-L-Homoserine lactone analog with a bacterial quorum-sensing receptor as a representative example. N-acyl-homoserine lactones (AHLs) are crucial signaling molecules in bacterial quorum sensing (QS), a process that regulates virulence.[1] Analogs, such as those containing a tert-butoxycarbonyl (Boc) group, are being investigated as potential quorum-sensing inhibitors, making their kinetic analysis a critical step in developing new anti-virulence therapies.[2]
Performance Comparison: SPR and its Alternatives
Surface Plasmon Resonance (SPR) is a gold-standard, label-free optical technique that measures the real-time binding of an analyte (e.g., a small molecule) to a ligand (e.g., a protein) immobilized on a sensor surface.[3] However, several alternative methods are available, each with distinct advantages and disadvantages. This section compares SPR with Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).
Key Performance Characteristics of Binding Analysis Technologies
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) |
| Principle | Change in refractive index near a sensor surface.[4] | Change in optical thickness on a biosensor tip.[5] | Measures heat absorbed or released during binding.[6] | Analyzes molecular movement in a temperature gradient.[7] |
| Data Output | kₐ, kₐ, Kₐ | kₐ, kₐ, Kₐ | Kₐ, ΔH, ΔS, Stoichiometry (n) | Kₐ |
| Labeling | Label-free | Label-free | Label-free | Requires fluorescent labeling of one partner.[8] |
| Immobilization | Ligand is immobilized on a sensor chip.[9] | Ligand is immobilized on a biosensor tip.[2] | No immobilization required (in-solution).[6] | No immobilization required (in-solution).[7] |
| Throughput | Medium to High | High (96- or 384-well plates).[10] | Low to Medium | High (capillary format).[11] |
| Sample Consumption | Low to Medium | Low | High | Very Low |
| Molecular Weight Limit | Suitable for small molecules (<1 kDa).[12] | Can be challenging for very small molecules.[5] | No practical molecular weight limit. | Suitable for small molecules and ions.[13] |
| Buffer Constraints | Sensitive to buffer mismatch (bulk effect). | Less sensitive to buffer mismatch.[2] | Requires careful buffer matching (heat of dilution).[6] | Tolerant to various buffers and complex media.[8] |
Illustrative Kinetic Data for a Small Molecule-Protein Interaction
| Technique | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₐ) (s⁻¹) | Equilibrium Dissociation Constant (Kₐ) (nM) |
| SPR | 5.3 x 10⁵ | 1.2 x 10⁻² | 23 |
| BLI | 5.1 x 10⁵ | 1.3 x 10⁻² | 25 |
| ITC | Not Directly Measured | Not Directly Measured | 28 |
| MST | Not Directly Measured | Not Directly Measured | 35 |
Experimental Protocols
Detailed and robust experimental design is crucial for obtaining high-quality kinetic data. Below are detailed protocols for analyzing the binding of a this compound analog to a purified LuxR-type protein (e.g., LasR) using SPR and its alternative techniques.
Surface Plasmon Resonance (SPR) Protocol
This protocol outlines the steps for analyzing the interaction using a standard SPR instrument.
-
Sensor Chip and Reagent Preparation:
-
Sensor Chip: Use a CM5 sensor chip for covalent amine coupling.
-
Running Buffer: Prepare HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Degas the buffer thoroughly.
-
Ligand (LasR Protein): Dialyze the purified LasR protein into an appropriate immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0). The optimal pH should be determined empirically to maximize electrostatic pre-concentration.
-
Analyte (this compound): Prepare a stock solution (e.g., 10 mM) in 100% DMSO. Create a serial dilution series (e.g., 100 µM down to ~1 nM) in the running buffer. The final DMSO concentration in all samples, including a "zero-analyte" buffer blank, must be identical to minimize bulk refractive index mismatch (typically ≤ 1%).
-
-
Ligand Immobilization:
-
Activate the sensor surface by injecting a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for 7 minutes.
-
Inject the LasR protein solution over the activated surface until the desired immobilization level is reached (typically 3000-5000 RU for small molecule analysis).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell should be prepared similarly but without injecting the protein, to serve as a control for non-specific binding and bulk effects.
-
-
Kinetic Analysis (Analyte Injection):
-
Association: Inject the prepared serial dilutions of the this compound analog over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min). Allow sufficient time for the binding to approach steady-state (e.g., 120-180 seconds). Inject the concentrations in order from lowest to highest.
-
Dissociation: After the association phase, switch to flowing only the running buffer over the sensor surface and monitor the dissociation of the analyte for a sufficient period (e.g., 300-600 seconds).
-
Regeneration: If the analyte does not fully dissociate, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer, determined empirically) to remove all bound analyte and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk effects and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate (kₐ), dissociation rate (kₐ), and the equilibrium dissociation constant (Kₐ).
-
Bio-Layer Interferometry (BLI) Protocol
-
Plate and Biosensor Preparation:
-
Hydrate Super Streptavidin (SSA) biosensors in running buffer (e.g., HBS-EP+) for at least 10 minutes in a 96-well microplate.
-
Prepare a 96-well plate with the required solutions: running buffer for baseline steps, biotinylated LasR protein for immobilization, analyte dilutions, and buffer for dissociation.
-
-
Experimental Steps:
-
Baseline: Establish a stable baseline by dipping the hydrated biosensors into wells containing running buffer (60 seconds).
-
Loading: Immobilize the biotinylated LasR protein by dipping the biosensors into wells containing the protein solution (e.g., 10-20 µg/mL) until a stable signal is achieved (typically a 1-2 nm shift).
-
Second Baseline: Dip the biosensors back into buffer wells to stabilize the signal post-immobilization (60 seconds).
-
Association: Move the biosensors to wells containing the serial dilutions of the this compound analog to measure the association phase (e.g., 120-300 seconds).
-
Dissociation: Transfer the biosensors to wells containing only running buffer to measure the dissociation phase (e.g., 300-600 seconds).
-
-
Data Analysis:
-
Align the data to the baseline and dissociation steps.
-
Use the analysis software to fit the curves globally to a 1:1 binding model to extract kₐ, kₐ, and Kₐ.
-
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation:
-
Dialyze the LasR protein and dissolve the this compound analog in the exact same buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4) to minimize heats of dilution. Degas all solutions.
-
Place the LasR protein in the sample cell (e.g., at 10-20 µM).
-
Load the this compound analog into the injection syringe at a concentration 10-15 times that of the protein (e.g., 150-200 µM).
-
-
Titration Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.5 µL) to account for initial mixing effects, which is typically discarded during analysis.
-
Carry out a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).[6]
-
Microscale Thermophoresis (MST) Protocol
-
Sample Preparation:
-
Label the LasR protein with a fluorescent dye (e.g., RED-NHS) according to the manufacturer's protocol. Remove excess dye using a desalting column.
-
Prepare a serial dilution of the this compound analog in a suitable assay buffer (e.g., PBS-T, pH 7.4 with 0.05% Tween-20).[8]
-
Mix the labeled LasR protein (at a constant final concentration, e.g., 20 nM) with each dilution of the analyte.
-
-
Measurement:
-
Load the samples into hydrophilic capillaries.
-
Place the capillaries into the MST instrument.
-
An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored before, during, and after the laser is activated.
-
-
Data Analysis:
-
The change in the normalized fluorescence (Fₙₒᵣₘ) is plotted against the logarithm of the analyte concentration.
-
Fit the resulting binding curve using the law of mass action to determine the dissociation constant (Kₐ).[11]
-
Visualizations
Bacterial Quorum Sensing Signaling Pathway
The following diagram illustrates the Las quorum-sensing circuit in bacteria like Pseudomonas aeruginosa and the inhibitory action of a this compound analog.
Caption: Quorum sensing pathway showing AHL synthesis, receptor binding, and inhibition.
SPR Experimental Workflow
This diagram outlines the sequential steps involved in a typical SPR experiment for kinetic analysis.
Caption: Step-by-step workflow for an SPR-based kinetic analysis experiment.
References
- 1. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. affiniteinstruments.com [affiniteinstruments.com]
- 4. biosensingusa.com [biosensingusa.com]
- 5. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Model for Signal Binding to the Quorum Sensing Regulator LasR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. scbt.com [scbt.com]
Use of mass spectrometry for the structural validation of synthesized Boc-L-Homoserine lactone.
For Researchers, Scientists, and Drug Development Professionals
The meticulous confirmation of molecular structure is a cornerstone of chemical synthesis, particularly in the realm of drug development where precision is paramount. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the structural validation of synthesized Boc-L-Homoserine lactone, a crucial intermediate in the synthesis of various bioactive molecules.
Mass Spectrometry: A High-Resolution Approach
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides highly accurate molecular weight information and valuable structural insights through fragmentation analysis. For this compound, electrospray ionization (ESI) is a commonly employed soft ionization technique.
Expected Mass Spectrometric Data for this compound
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₉H₁₅NO₄ | |
| Molecular Weight | 201.22 g/mol [1] | |
| [M+H]⁺ (protonated molecule) | m/z 202.10 | The parent ion peak in positive ion mode ESI-MS. |
| [M+Na]⁺ (sodium adduct) | m/z 224.08 | A common adduct observed in ESI-MS. |
| Key Fragment Ion | m/z 146.06 | Loss of the tert-butoxy group ([M+H - C₄H₈O]⁺). |
| Key Fragment Ion | m/z 102.05 | Represents the protonated homoserine lactone moiety following the loss of the Boc group. |
| Characteristic Fragment Ion | m/z 143 | A common fragment observed in the mass spectra of N-acyl-homoserine lactones, though its formation from this compound would involve a rearrangement.[2] |
Note: The Boc (tert-butoxycarbonyl) protecting group is known to be labile under certain mass spectrometry conditions and can lead to in-source fragmentation. This may result in a lower abundance of the parent molecular ion and a higher abundance of the fragment ion corresponding to the loss of the Boc group.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute the sample solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an electrospray ionization mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, for high-resolution mass analysis.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: 500-800 L/hr.
-
Mass Range: m/z 50-500.
-
-
Data Acquisition and Analysis: Acquire the mass spectrum and analyze the data to identify the protonated molecular ion and any significant fragment ions. Compare the observed m/z values with the theoretically calculated values.
Alternative Structural Validation Methods
While mass spectrometry provides definitive molecular weight information, complementary techniques are essential for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Expected NMR Data for this compound (based on a close analog)
| Technique | Expected Chemical Shifts (ppm) and Multiplicities | Interpretation |
| ¹H NMR | ~4.5 (m, 1H), ~4.3 (m, 1H), ~4.2 (m, 1H), ~2.8 (m, 1H), ~2.2 (m, 1H), 1.45 (s, 9H) | Signals corresponding to the protons of the lactone ring, the α-proton, and the characteristic singlet of the Boc group's methyl protons. |
| ¹³C NMR | ~175, ~170, ~80, ~66, ~50, ~30, ~28 | Resonances for the lactone carbonyl, carbamate carbonyl, quaternary carbon of the Boc group, methylene carbon adjacent to the lactone oxygen, α-carbon, β-carbon, and the methyl carbons of the Boc group. |
A Certificate of Analysis for this compound confirms that its ¹H NMR spectrum is consistent with the expected structure.[1]
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural assignment.
-
Data Analysis: Process the spectra (Fourier transformation, phase correction, and baseline correction) and integrate the ¹H NMR signals. Assign the chemical shifts to the respective protons and carbons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Data for this compound (based on a close analog)
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Lactone C=O stretch | ~1770 |
| Carbamate C=O stretch | ~1700 |
| N-H stretch | ~3300 |
| C-H stretch (aliphatic) | 2850-3000 |
| C-O stretch | 1000-1300 |
Data derived from a structurally similar compound, N-(2-Bromoheptanoyl)-(S)-homoserine lactone, which showed a lactone C=O stretch at 1772 cm⁻¹, an amide C=O stretch at 1654 cm⁻¹, and an N-H stretch at 3295 cm⁻¹.[3]
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Comparison of Techniques
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry | Precise molecular weight and fragmentation patterns. | High sensitivity, requires minimal sample. | Isomeric differentiation can be challenging, potential for in-source fragmentation. |
| NMR Spectroscopy | Detailed connectivity of atoms (C-H framework). | Unambiguous structure elucidation. | Lower sensitivity, requires more sample, longer acquisition times. |
| FTIR Spectroscopy | Identification of functional groups. | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
Conclusion
The structural validation of synthesized this compound requires a multi-technique approach. Mass spectrometry is indispensable for confirming the molecular weight and providing initial structural clues through fragmentation. However, for complete and unambiguous structural elucidation, it must be used in conjunction with NMR spectroscopy, which defines the precise atomic connectivity. FTIR spectroscopy serves as a rapid and convenient method to confirm the presence of key functional groups. By integrating the data from these complementary techniques, researchers can ensure the identity and purity of their synthesized compounds with the highest degree of confidence.
References
Confirming the Stereochemistry of Boc-L-Homoserine Lactone: A Comparative Guide to Spectroscopic and Chromatographic Techniques
For researchers, scientists, and drug development professionals, establishing the correct stereochemistry of chiral molecules like Boc-L-Homoserine lactone is a critical step in ensuring efficacy and safety. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative methods for stereochemical confirmation, supported by experimental data and detailed protocols.
Introduction
This compound is a key chiral building block in the synthesis of various biologically active molecules. Its lactone ring and the stereocenter at the alpha-carbon demand rigorous stereochemical control and confirmation. While several analytical techniques can be employed for this purpose, NMR spectroscopy, particularly in conjunction with chiral derivatizing agents, remains a powerful and accessible tool. This guide will delve into the application of NMR for confirming the stereochemistry of this compound and compare its performance against other common analytical methods such as Chiral High-Performance Liquid Chromatography (HPLC), Vibrational Circular Dichroism (VCD), and X-ray Crystallography.
NMR Spectroscopy for Stereochemical Confirmation
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure. For chiral molecules, standard ¹H and ¹³C NMR will confirm the overall connectivity. To determine the absolute stereochemistry, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) is often necessary. These agents interact with the enantiomers of the analyte to form diastereomers, which are distinguishable by NMR due to their different magnetic environments.
Predicted ¹H and ¹³C NMR Data for this compound
While a definitive, publicly available high-resolution NMR spectrum for this compound is not readily accessible, data from closely related structures, such as N-acylated homoserine lactones and the corresponding D-isomer, allow for a reliable prediction of the expected chemical shifts and coupling constants.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C=O (lactone) | - | ~175 | |
| C=O (Boc) | - | ~155 | |
| Cα | ~4.4 - 4.6 (m) | ~50 | |
| Cβ | ~2.2 - 2.4 (m), ~2.0 - 2.2 (m) | ~30 | Diastereotopic protons |
| Cγ | ~4.3 - 4.5 (m) | ~66 | |
| C(CH₃)₃ | ~1.45 (s) | ~80 | |
| (CH₃)₃ | ~1.45 (s) | ~28 | |
| NH | ~5.0 - 5.2 (d) | - |
Note: Predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.
Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent
This protocol outlines a general procedure for determining the enantiomeric purity of a sample believed to be this compound using a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).
-
Sample Preparation: Dissolve a known quantity of the this compound sample in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Addition of Chiral Derivatizing Agent: Add a slight molar excess of the chiral derivatizing agent (e.g., (R)-Mosher's acid chloride) to the NMR tube. The reaction to form the diastereomeric esters is typically rapid.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
Data Analysis: The presence of the L-enantiomer will result in a single set of peaks for the newly formed diastereomer. If the D-enantiomer is present as an impurity, a second set of distinct peaks will be observed. The ratio of the integrals of a pair of well-resolved signals corresponding to the two diastereomers allows for the quantification of the enantiomeric excess (ee).
Workflow for Stereochemical Confirmation using NMR
Caption: Workflow for confirming the stereochemistry of this compound using NMR spectroscopy with a chiral derivatizing agent.
Comparison with Alternative Methods
While NMR is a powerful tool, other techniques offer complementary or, in some cases, more direct methods for stereochemical determination.
Table 2: Comparison of Analytical Methods for Stereochemical Confirmation
| Method | Principle | Advantages | Disadvantages |
| NMR with Chiral Agents | Formation of diastereomers with distinct NMR spectra. | Provides detailed structural information. Can be used for in-situ reaction monitoring. Widely available instrumentation. | Requires a suitable chiral derivatizing or solvating agent. Can be complex to analyze if signals overlap. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High sensitivity and accuracy for quantifying enantiomeric purity. Well-established and robust method. | Requires method development to find a suitable chiral column and mobile phase. Does not provide detailed structural information. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. | Provides a "fingerprint" spectrum for each enantiomer. Can determine absolute configuration by comparison with theoretical calculations. | Requires specialized instrumentation. Can be sensitive to conformational changes. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Provides unambiguous determination of absolute stereochemistry. Yields a precise molecular structure. | Requires a single crystal of suitable quality, which can be difficult to obtain. |
Experimental Protocols for Alternative Methods
Chiral HPLC
-
Column and Mobile Phase Selection: Choose a chiral stationary phase (e.g., polysaccharide-based) and a suitable mobile phase (e.g., a mixture of hexane and isopropanol).
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Injection and Separation: Inject the sample onto the HPLC system. The two enantiomers, if present, will separate and elute at different retention times.
-
Detection and Quantification: Use a suitable detector (e.g., UV) to monitor the elution. The peak areas of the two enantiomers are used to calculate the enantiomeric excess.
Vibrational Circular Dichroism (VCD)
-
Sample Preparation: Prepare a concentrated solution of the this compound in a suitable solvent that has minimal interference in the infrared region of interest.
-
Data Acquisition: Acquire the VCD and infrared spectra using a VCD spectrometer.
-
Theoretical Calculation: Perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the VCD spectrum for the L-enantiomer.
-
Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match confirms the absolute configuration.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound of sufficient size and quality. This is often the most challenging step.
-
Data Collection: Mount a single crystal on a goniometer and collect X-ray diffraction data using a diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, which will reveal the three-dimensional arrangement of the atoms and thus the absolute stereochemistry.
Logical Relationship of Methods
Caption: Interrelationship of different analytical methods for stereochemical confirmation based on the information they provide and the sample state.
Conclusion
Confirming the stereochemistry of this compound is achievable through several robust analytical techniques. NMR spectroscopy, particularly when employing chiral derivatizing agents, offers a powerful method for both structural confirmation and determination of enantiomeric purity. For routine enantiomeric excess measurements, Chiral HPLC is often the method of choice due to its high sensitivity and accuracy. For unambiguous determination of the absolute configuration, Vibrational Circular Dichroism and X-ray Crystallography provide definitive answers, with the latter being the ultimate "gold standard" when a suitable crystal can be obtained. The choice of method will depend on the specific requirements of the analysis, available instrumentation, and the stage of the research or development process.
Safety Operating Guide
Proper Disposal of Boc-L-Homoserine Lactone: A Guide for Laboratory Professionals
The proper disposal of Boc-L-Homoserine lactone is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. As a synthetic amino acid derivative utilized in research and drug development, its handling and disposal require adherence to established protocols for chemical waste management. This guide provides detailed procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program.[2] Direct disposal into regular trash or down the sanitary sewer is not permissible.[2][3]
-
Waste Identification and Classification : Treat all this compound waste, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.[2]
-
Waste Segregation : Store this compound waste separately from incompatible materials. It is crucial to prevent accidental mixing with strong acids, bases, or oxidizing agents.[2][4]
-
Containerization :
-
Use a designated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred for hazardous waste.[2][3]
-
Ensure the container is in good condition and has a secure, tightly fitting cap.[5]
-
Do not overfill the container; leave adequate headspace to accommodate potential expansion of contents.[2]
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."[2][3]
-
The label must include the full chemical name, "this compound," and the quantity of the waste. For mixtures, list all components and their approximate percentages.[3]
-
Include the date of waste generation, the laboratory of origin (building and room number), and the principal investigator's name and contact information.[3]
-
-
Storage :
-
Disposal Request :
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware : Disposable items such as pipette tips, gloves, and wipes that are contaminated with this compound must be collected and disposed of as hazardous waste.[2][8]
-
Empty Containers : A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[2][5] The rinsate from this process must be collected and disposed of as hazardous chemical waste.[2][5] After triple-rinsing and allowing it to air dry, deface the original label, and the container may then be disposed of with regular laboratory glass or plastic waste, in accordance with institutional policies.[2]
Spill Cleanup Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate : Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated.[2]
-
Contain the Spill : If it is safe to do so, prevent the spill from spreading by using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to create a dike around the spill.[2]
-
Absorb and Collect : Carefully absorb the spilled material with the inert absorbent.[2]
-
Containerize Waste : Collect the absorbed material and any contaminated items into a labeled, sealable container for hazardous waste disposal.[2]
-
Decontaminate : Clean the spill area thoroughly with soap and water.[2] All materials used for decontamination must also be disposed of as hazardous waste.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the storage and disposal of laboratory chemical waste, which are applicable to this compound.
| Parameter | Guideline | Citation |
| Satellite Accumulation Area (SAA) Storage Limit | A maximum of 55 gallons of hazardous waste. | [6] |
| SAA Storage Time Limit | Partially filled containers may remain for up to one year. | [4] |
| Time to Remove Full Container from SAA | Within three calendar days after the container becomes full. | [4][6] |
| pH for Aqueous Waste Drain Disposal (if permitted) | Greater than 5.0 and less than 12.5 (Note: Not recommended for this compound without EHS approval). | [4] |
Experimental Protocols
While specific experimental protocols for the degradation of this compound are not detailed in the provided search results, a general protocol for the chemical inactivation of similar N-acyl homoserine lactones via alkaline hydrolysis can be adapted. This process opens the lactone ring, rendering the molecule biologically inactive.[7]
Protocol: Chemical Inactivation via Alkaline Hydrolysis
-
Preparation : In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH).
-
Reaction : Add the 1 M NaOH solution to the aqueous waste containing this compound. Ensure the final pH of the solution is greater than 12.
-
Incubation : Allow the mixture to incubate at room temperature for at least 24 hours to ensure complete hydrolysis of the lactone ring.
-
Neutralization : After incubation, neutralize the solution by carefully adding an acid, such as hydrochloric acid (HCl), until the pH is between 6 and 8.
-
Final Disposal : The neutralized solution should be collected as hazardous chemical waste and disposed of through your institution's EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. capotchem.com [capotchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
- 8. uwlax.edu [uwlax.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Boc-L-Homoserine Lactone
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for Boc-L-Homoserine lactone, including detailed operational and disposal plans to ensure a secure laboratory environment.
Essential Safety Information at a Glance
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₅NO₄ |
| Molecular Weight | 201.22 g/mol [1] |
| Appearance | White powder |
| Melting Point | 125-126 °C |
| Boiling Point | 363.7 ± 31.0 °C (Predicted) |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[2] Keep the container tightly closed.
Engineering Controls
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
Personal Protective Equipment (PPE)
The following PPE is recommended for handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes or dust particles. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. If dust is generated, an N95-rated respirator or equivalent should be used. | Minimizes inhalation of airborne particles. |
Handling Procedures
-
Weighing: If weighing the solid, do so in a chemical fume hood or a designated weighing area with local exhaust ventilation to minimize dust inhalation.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
First Aid Measures
In case of exposure, follow these first-aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is critical for environmental protection and laboratory safety.
Waste Collection and Segregation
-
Waste Container: Collect all waste, including unused product, solutions, and contaminated consumables (e.g., gloves, pipette tips), in a clearly labeled, sealed, and chemically compatible waste container.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
Disposal Method
The recommended disposal method depends on local regulations and the nature of the waste.
-
Consult Local Regulations: Always consult your institution's Environmental Health & Safety (EHS) office for specific guidelines on chemical waste disposal.[3]
-
Licensed Waste Disposal Contractor: Dispose of the chemical waste through a licensed and approved waste disposal contractor.
Inactivation Prior to Disposal (Recommended for Higher Concentrations)
For larger quantities or higher concentrations, chemical inactivation via alkaline hydrolysis can be performed to degrade the molecule before disposal. This procedure is adapted from protocols for similar homoserine lactones.
Protocol: Chemical Inactivation via Alkaline Hydrolysis
-
Preparation: In a suitable, labeled, and sealed container, dissolve or dilute the this compound waste in water.
-
Alkaline Hydrolysis: Slowly add a 1 M sodium hydroxide (NaOH) solution to the waste solution until the pH is ≥ 12.
-
Incubation: Gently mix the solution and allow it to incubate at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the lactone ring.
-
Neutralization: After incubation, neutralize the solution by slowly adding a dilute acid (e.g., 1 M hydrochloric acid) until the pH reaches a neutral range (pH 6-8).
-
Final Disposal: Dispose of the neutralized solution in accordance with your institution's guidelines for non-hazardous aqueous waste.[3]
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
